Technical Documentation Center

1-Butene-3,3-D2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Butene-3,3-D2
  • CAS: 18932-22-4

Core Science & Biosynthesis

Foundational

Synthesis and Application of 1-Butene-3,3-D2: A Comprehensive Technical Guide

Executive Summary 1-Butene-3,3-d2 (CAS: 18932-22-4) is a precisely deuterated terminal alkene utilized extensively in advanced mechanistic studies, particularly in transition-metal-catalyzed olefin isomerization and kine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butene-3,3-d2 (CAS: 18932-22-4) is a precisely deuterated terminal alkene utilized extensively in advanced mechanistic studies, particularly in transition-metal-catalyzed olefin isomerization and kinetic isotope effect (KIE) profiling. Because the allylic position (C3) is fully deuterated, researchers can track double-bond migration and differentiate between β-hydride and β-deuteride elimination pathways. This whitepaper outlines the causality behind the most robust synthetic pathways for 1-butene-3,3-d2, providing self-validating protocols designed for high isotopic fidelity.

Introduction & Mechanistic Significance

In the realm of organometallic chemistry, tracing the exact movement of hydrogen atoms during catalytic cycles is notoriously difficult. 1-Butene-3,3-d2 (Molecular Formula: C₄H₆D₂, MW: ~58.12 g/mol ) 1 solves this by acting as a mechanistic probe.

When exposed to transition metal catalysts (e.g., Ni, Rh, Pt), terminal alkenes undergo rapid isomerization to internal alkenes. By utilizing 1-butene-3,3-d2, researchers can observe whether the isomerization proceeds via a metal-hydride insertion/elimination mechanism or a π-allyl intermediate 2. Mass spectral analysis of the resulting 2-butene isotopologues reveals the exact degree of isotopic scrambling, directly informing the design of more selective oligomerization catalysts 3.

Isomerization Start 1-Butene-3,3-d2 (CH2=CH-CD2-CH3) Complex π-Complex Formulation [M]-H || CH2=CH-CD2-CH3 Start->Complex Olefin Coordination Cat Transition Metal Catalyst (e.g., Ni, Rh, Pt) Cat->Complex Hydride Generation Alkyl Metal-Alkyl Intermediate [M]-CH(CH3)-CD2-CH3 Complex->Alkyl Migratory Insertion Alkyl->Complex Reversible Isotope Scrambling Isomer Isomerized Product 2-Butene-1,1-d2 (CH3-CH=CD-CH3) Alkyl->Isomer β-Deuteride Elimination

Mechanistic role of 1-Butene-3,3-d2 in transition-metal-catalyzed olefin isomerization.

Strategic Synthetic Pathways

The synthesis of 1-butene-3,3-d2 requires strict control over the allylic position to prevent H/D exchange. We evaluate three primary pathways:

  • Pathway A: Organometallic Cross-Coupling (Recommended) Utilizes a copper-catalyzed Kumada-type coupling between vinylmagnesium bromide and ethyl-1,1-d2 iodide. The causality here is critical: direct Grignard coupling with primary alkyl halides is sluggish and prone to β-elimination. The addition of Kochi’s catalyst (Li₂CuCl₄) accelerates the oxidative addition/reductive elimination cycle, suppressing ethylene formation and maximizing isotopic retention.

  • Pathway B: Alkyne Reduction Involves the alkylation of sodium acetylide with ethyl-1,1-d2 iodide, followed by Lindlar reduction. The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb and quinoline) physically prevents the over-reduction of the alkene to an alkane by exploiting the differential binding affinities of alkynes vs. alkenes on the palladium surface.

  • Pathway C: Wittig Olefination Reacts propanal-2,2-d2 with methylenetriphenylphosphorane. While conceptually simple, the basicity of the ylide often catalyzes the enolization of the aldehyde, leading to isotopic scrambling at the α-position prior to olefination.

SynthPathways A Ethyl-1,1-d2 Iodide (CH3CD2I) D 1-Butyne-3,3-d2 (HC≡CCD2CH3) A->D Alkylation Target 1-Butene-3,3-d2 (CH2=CHCD2CH3) A->Target Pathway A: Cu-Catalyzed Coupling B Vinylmagnesium Bromide (CH2=CHMgBr) B->Target C Sodium Acetylide (HC≡CNa) C->D D->Target Pathway B: Lindlar Reduction E Propanal-2,2-d2 (CH3CD2CHO) E->Target Pathway C: Wittig Olefination F Ph3P=CH2 (Wittig Reagent) F->Target

Overview of synthetic pathways for 1-Butene-3,3-d2 highlighting key precursors and reactions.

Quantitative Method Comparison

To aid in experimental design, the quantitative metrics of each synthetic pathway are summarized below. Data reflects standard laboratory-scale optimizations.

Synthesis PathwayOverall YieldIsotopic Purity (D-incorporation)Primary ImpuritiesScalability
A: Cross-Coupling 65–75%>98%1,3-Butadiene, ButaneHigh
B: Alkyne Reduction 50–60%>95%Butane-d2, 1-ButyneMedium
C: Wittig Olefination 40–50%85–90% (Enolization risk)Triphenylphosphine oxideLow

Step-by-Step Experimental Protocols

Protocol A: Copper-Catalyzed Cross-Coupling (Self-Validating System)

This protocol is designed to be self-correcting; the use of cryogenic distillation ensures that higher-molecular-weight byproducts (like 1,3-butadiene from Grignard homocoupling) are inherently separated from the target gas.

Reagents:

  • Ethyl-1,1-d2 iodide (CH₃CD₂I, 99 atom % D)

  • Vinylmagnesium bromide (1.0 M in THF)

  • Li₂CuCl₄ (0.1 M in THF, Kochi's Catalyst)

  • Anhydrous THF

Procedure:

  • System Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a dry-ice/acetone condenser. Purge the system with ultra-high purity Argon for 15 minutes.

  • Reagent Loading: Inject 50 mmol of CH₃CD₂I and 20 mL of anhydrous THF into the flask. Cool the mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath.

  • Catalyst Addition: Syringe in 2.5 mL of Li₂CuCl₄ solution (0.05 eq). The solution will adopt a pale yellow/orange tint.

  • Coupling Reaction: Add 55 mL of vinylmagnesium bromide (1.1 eq) dropwise over 45 minutes. Causality Note: Slow addition prevents a localized excess of the Grignard reagent, which would otherwise favor the homocoupling side-reaction to form 1,3-butadiene.

  • Maturation: Allow the reaction to stir for 2 hours while gradually warming to 0 °C.

  • Quenching & Isolation: Quench the reaction strictly at 0 °C with 10 mL of degassed, saturated NH₄Cl solution. Connect the Schlenk line to a receiving trap submerged in liquid nitrogen (-196 °C). Apply a mild vacuum (approx. 200 Torr) to cryogenically distill the volatile 1-butene-3,3-d2 (boiling point -6.3 °C) directly into the trap.

Protocol B: Lindlar Reduction of 1-Butyne-3,3-d2

Procedure:

  • Alkylation: Generate sodium acetylide in liquid ammonia, add CH₃CD₂I, and allow the ammonia to evaporate to yield 1-butyne-3,3-d2.

  • Catalyst Poisoning: In a Parr hydrogenation flask, suspend 500 mg of Lindlar catalyst (5% Pd/CaCO₃, Pb poisoned) in 20 mL of cold pentane. Add exactly 2 drops of synthetic quinoline. Causality Note: Quinoline occupies the most active sites on the palladium lattice, preventing the alkene product from re-adsorbing and undergoing further reduction.

  • Hydrogenation: Introduce the 1-butyne-3,3-d2 to the flask. Purge the headspace with H₂ gas and maintain a strict 1 atm pressure.

  • Volumetric Monitoring: Stop the reaction the moment 1.0 equivalent of H₂ is consumed. Isolate the product via cryogenic distillation.

Analytical Validation & Self-Correcting Workflows

To ensure the trustworthiness of the synthesized 1-butene-3,3-d2, the batch must undergo rigorous analytical validation before deployment in mechanistic studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The product must exhibit a primary molecular ion peak at m/z 58.12, confirming the C₄H₆D₂ composition . The absence of m/z 56 (unlabeled 1-butene) validates the isotopic purity of the starting materials.

  • Proton Nuclear Magnetic Resonance (¹H NMR) in CDCl₃ at -20 °C:

    • Vinylic Protons (C1, C2): Multiplets observed between δ 4.9–5.8 ppm.

    • Methyl Protons (C4): Appears as a singlet (or broadly coupled singlet due to weak long-range D-coupling) at δ 1.0 ppm.

    • Validation Check: The complete absence of the characteristic allylic multiplet at δ ~2.0 ppm is the definitive proof of >98% deuterium incorporation at the C3 position. If a signal >2% integration is observed here, the batch has undergone isotopic scrambling and must be discarded. This binary pass/fail check makes the analytical workflow entirely self-validating 4.

References

  • Source: guidechem.
  • Source: nextsds.
  • Source: researchgate.
  • Title: Lewis Acid Enhanced Ethene Dimerization and Alkene Isomerization - ESI-MS Identification of the Catalytically Active Pyridyldimethoxybenzimidazole Nickel (II)
  • Source: electronicsandbooks.

Sources

Exploratory

Spectroscopic Profiling and Mechanistic Utility of 1-Butene-3,3-D2 in Organometallic Catalysis

Executive Summary 1-Butene-3,3-d2 (CAS: 18932-22-4)[1] is a specifically deuterated isotopologue of 1-butene that serves as a highly specialized probe in physical organic and organometallic chemistry. In the realm of tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butene-3,3-d2 (CAS: 18932-22-4)[1] is a specifically deuterated isotopologue of 1-butene that serves as a highly specialized probe in physical organic and organometallic chemistry. In the realm of transition-metal catalysis, tracking the migration of double bonds requires distinguishing between competing reaction pathways. By replacing the highly reactive allylic protons at the C3 position with deuterium, researchers can exploit kinetic isotope effects (KIE) and isotopic perturbation of resonance to elucidate complex catalytic cycles, such as nickel- and rhodium-catalyzed olefin isomerization[2][3].

This whitepaper provides an in-depth analysis of the spectroscopic signatures of 1-butene-3,3-d2 and outlines self-validating experimental protocols for its use in mechanistic drug development and materials science.

Causality in Mechanistic Elucidation: Alkyl vs. π -Allyl Pathways

The primary strategic value of 1-butene-3,3-d2 lies in its ability to definitively differentiate between two competing mechanisms in alkene isomerization: the metal-alkyl (hydride insertion) pathway and the π -allyl pathway [3].

  • Metal-Alkyl Pathway : Involves the insertion of the alkene into a metal-hydride (M-H) bond. If this occurs, the deuterium at C3 remains largely unperturbed during the initial insertion. However, subsequent β -hydride elimination leads to widespread, intermolecular H/D scrambling[2].

  • π -Allyl Pathway : The metal directly activates the allylic position. Because C3 is fully deuterated in 1-butene-3,3-d2, the metal must abstract a deuterium atom. This leads to a highly specific intramolecular 1,3-deuterium shift , cleanly transferring the deuterium from C3 to C1 without intermolecular scrambling[3].

MechanisticPathway A 1-Butene-3,3-d2 (CH2=CH-CD2-CH3) B Metal-Alkyl Pathway (M-H Insertion) A->B + M-H Catalyst C Pi-Allyl Pathway (C-D Activation) A->C + M Catalyst D Deuterium Scrambling (Intermolecular H/D Exchange) B->D Beta-Elimination E 1,3-Deuterium Shift (Intramolecular Transfer) C->E Reductive Elimination

Fig 1: Mechanistic divergence of 1-butene-3,3-d2 in metal-catalyzed isomerization.

Comprehensive Spectroscopic Profiling

The substitution of hydrogen for deuterium at C3 drastically alters the spectroscopic signatures of the molecule. Deuterium ( 2 H) has a nuclear spin of I=1 and a significantly different gyromagnetic ratio than protium ( 1 H), which simplifies complex spectra and provides distinct analytical handles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In standard 1-butene, the 1 H NMR spectrum is highly complex due to extensive spin-spin coupling between the vinylic, allylic, and methyl protons[4]. In 1-butene-3,3-d2, the absence of protons at C3 acts as an isotopic "spin-decoupling" mechanism:

  • C4 Methyl Group : Normally a triplet (coupled to the C3 protons), it collapses into a sharp singlet .

  • C2 Internal Vinylic Proton : Normally a complex multiplet (ddt), it simplifies to a doublet of doublets (coupled only to the geminal C1 protons).

  • 13 C NMR : The C3 carbon reveals a characteristic quintet due to coupling with two deuterium nuclei ( 2nI+1=2(2)(1)+1=5 ) and exhibits a slight upfield isotopic shift.

Table 1: Key NMR Chemical Shifts and Multiplicities for 1-Butene-3,3-d2

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant ( J )
1 HC1 (Terminal)4.9 – 5.1dd Jgem​≈2 Hz, Jcis​≈10 Hz, Jtrans​≈17 Hz
1 HC2 (Internal)5.8dd Jcis​≈10 Hz, Jtrans​≈17 Hz
2 HC3 (Allylic)2.0 – 2.1multiplet-
1 HC4 (Methyl)1.0singlet-
13 CC3 (Allylic)~25.5quintet JCD​≈19 Hz
Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is highly sensitive to isotopic substitution due to the dependence of vibrational frequency on reduced mass. The C-H stretching frequencies of the allylic group (~2900 cm −1 ) are shifted to the C-D stretching region (~2100–2200 cm −1 )[5][6].

Table 2: Key IR Vibrational Frequencies

ModeFrequency (cm −1 )IntensityCausality / Assignment
=C-H stretch3010 – 3095MediumUnperturbed vinylic C-H bonds
-C-H stretch2860 – 2975StrongUnperturbed methyl C-H bonds
-C-D stretch2100 – 2200StrongIsotopic shift of allylic C-H to C-D
C=C stretch1640 – 1645MediumAlkene double bond

Self-Validating Experimental Protocols

To ensure data integrity when working with highly volatile and isotopically sensitive compounds, the following protocols incorporate built-in internal validations.

Protocol 1: High-Fidelity NMR Acquisition for Volatile Isotopologues

Causality: 1-Butene-3,3-d2 is a gas at room temperature (BP: -6.3 °C). Standard NMR tubes will result in rapid sample loss and concentration drift, invalidating kinetic data.

  • Preparation : Attach a J. Young NMR tube (equipped with a PTFE valve) to a Schlenk line. Purge with argon for 15 minutes.

  • Solvent Dispensation : Inject 0.5 mL of anhydrous CDCl 3​ (dried over activated neutral alumina to prevent acid-catalyzed background isomerization).

  • Internal Standard : Add 5.0 μ L of mesitylene. Validation: Mesitylene provides a stable, non-reactive integration reference at 6.8 ppm (aromatic) and 2.25 ppm (methyl).

  • Substrate Condensation : Cool the J. Young tube in a liquid nitrogen bath (-196 °C). Condense a known volume of 1-butene-3,3-d2 gas into the tube using a calibrated gas manifold.

  • Sealing and Thawing : Seal the PTFE valve tightly. Thaw the tube slowly in a dry ice/acetone bath (-78 °C) before transferring to a pre-chilled NMR probe.

Protocol 2: Kinetic Tracking of Catalytic Isomerization

Causality: Tracking the 1,3-deuterium shift requires arresting the reaction at specific time points to prevent thermodynamic equilibration from masking the kinetic products.

  • Initiation : Inject the catalyst (e.g., (Ph 3​ P) 3​ NiX) into the J. Young tube containing the substrate at -78 °C[2].

  • Incubation : Transfer the tube to a precisely controlled temperature bath (e.g., 20 °C) to initiate isomerization.

  • Quenching : At predefined intervals (e.g., 5, 15, 30 mins), plunge the tube back into the -78 °C bath. Validation: Flash-freezing arrests the catalytic cycle instantly, preserving the exact isotopic distribution at that time point.

  • Data Acquisition : Acquire 2 H NMR (to track the appearance of D at the C1 position) and 1 H NMR (to track the disappearance of the C4 methyl singlet and appearance of new vinylic signals).

  • Analysis : Calculate the ratio of intramolecular shift vs. intermolecular scrambling by integrating the 2 H signal at ~5.0 ppm (C1-D) against the total deuterium pool.

SpectroscopicWorkflow Step1 1. Substrate Preparation (J. Young Tube, CDCl3) Step2 2. Catalytic Isomerization (Ni/Rh Catalyst Injection) Step1->Step2 Step3 3. Reaction Quenching (Flash Freezing at -78°C) Step2->Step3 Step4 4. Data Acquisition (1H/2H NMR & GC-MS) Step3->Step4 Step5 5. Mechanistic Analysis (Isotope Shift Integration) Step4->Step5

Fig 2: Self-validating workflow for tracking volatile alkene isomerization.

Conclusion

The strategic deployment of 1-butene-3,3-d2 transforms a standard catalytic reaction into a highly readable mechanistic map. By leveraging the simplified 1 H NMR spectrum, the distinct 2 H NMR tracking capabilities, and the isolated C-D vibrational frequencies, researchers can confidently distinguish between metal-alkyl and π -allyl pathways. Adhering to rigorous, self-validating protocols ensures that the kinetic data extracted from these spectroscopic methods remains robust and authoritative.

References

  • D'Aniello Jr M. J., E. Kent Barefield. "Mechanistic studies on the catalysis of isomerization of olefins by (Ph3P)3NiX.
  • "Efficient Hydride-Assisted Isomerization of Alkenes via Rhodium Catalysis.
  • "Comparison of 1H NMR spectra of 1-butene...
  • "Infrared spectra of hydrocarbons chemisorbed on silica-supported metals. III.
  • "1-BUTENE-3,3-D2 — Chemical Substance Inform
  • "FTIR and UV−Vis Spectroscopic Study of Interaction of 1-Butene on H−Ferrierite Zeolite.

Sources

Foundational

An In-depth Technical Guide to 1-Butene-3,3-D2: Synthesis, Characterization, and Applications for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking Mechanistic Insights with Site-Specific Isotopic Labeling In the landscape of modern chemical research and pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Mechanistic Insights with Site-Specific Isotopic Labeling

In the landscape of modern chemical research and pharmaceutical development, the ability to trace atomic and molecular pathways is paramount. Isotopic labeling, the practice of strategically replacing an atom with its isotope, serves as a powerful lens through which we can observe the intricate dance of molecules during chemical transformations. Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable tool in this regard. Its subtle, yet measurable, differences in mass and nuclear properties compared to protium (¹H) allow for the elucidation of reaction mechanisms, the study of kinetic isotope effects, and the enhancement of analytical sensitivity.

This technical guide focuses on a molecule of significant interest for such studies: 1-Butene-3,3-D2. This site-specifically deuterated olefin is not a readily available commodity. Its utility lies in its bespoke nature, designed and synthesized to answer specific scientific questions. This document provides a comprehensive overview of 1-Butene-3,3-D2, from its synthesis and commercial acquisition through custom synthesis to its detailed analytical characterization and diverse applications in cutting-edge research.

Commercial Availability: A Landscape of Custom Synthesis

A direct search for "1-Butene-3,3-D2" in commercial chemical catalogs will likely yield no immediate results. This is indicative of its status as a specialty chemical, produced on-demand for specific research needs. The commercial availability of this compound is therefore primarily through companies that specialize in custom isotopic labeling.

These organizations offer bespoke synthesis services, allowing researchers to obtain a wide array of isotopically labeled compounds tailored to their specific requirements. When sourcing 1-Butene-3,3-D2, it is crucial to engage with a supplier that can provide comprehensive analytical data to certify the isotopic and chemical purity of the final product.

Table 1: Key Considerations When Commissioning Custom Synthesis of 1-Butene-3,3-D2

ConsiderationImportanceKey Questions for the Supplier
Isotopic Purity High isotopic enrichment at the target position (C-3) is critical for the validity of experimental results.What is the guaranteed minimum isotopic enrichment at the 3-position? What analytical methods are used to determine this?
Chemical Purity The presence of chemical impurities can interfere with reactions and analytical measurements.What is the guaranteed chemical purity of the final product? What are the potential impurities from the synthesis?
Analytical Certification A comprehensive Certificate of Analysis (CoA) is essential for quality control and data interpretation.Will a detailed CoA be provided, including ¹H NMR, ¹³C NMR, and Mass Spectrometry data?
Scalability The synthesis should be scalable to meet the quantity requirements of the intended research.What are the available synthesis scales (mg to g)?
Lead Time Custom syntheses require time for planning, execution, and quality control.What is the estimated lead time for the synthesis and delivery?

Several reputable companies offer custom synthesis of deuterated compounds, including:

  • ResolveMass Laboratories Inc. [1][2]

  • C/D/N Isotopes Inc. [3]

  • BOC Sciences []

  • Charles River Laboratories [5]

  • Arcinova (a Quotient Sciences company) [6]

  • Aquigen Bio Sciences [7]

  • ARMAR Isotopes [8]

  • Cambridge Isotope Laboratories, Inc. [9]

  • RTI International [7]

  • IsoLife [8]

Researchers should contact these or similar providers with their specific requirements to obtain a quote and timeline for the synthesis of 1-Butene-3,3-D2.

Synthetic Pathway: A Two-Step Approach to Precision Deuteration

The synthesis of 1-Butene-3,3-D2 can be efficiently achieved through a two-step process starting from the readily available and inexpensive starting material, butan-2-one. This strategy involves:

  • Base-Catalyzed Hydrogen/Deuterium (H/D) Exchange: The two acidic α-protons at the C-3 position of butan-2-one are exchanged for deuterium atoms.

  • Wittig Reaction: The deuterated ketone is then converted to the target alkene using a phosphorus ylide.

This approach offers a high degree of control over the position of deuteration.

Synthesis_Pathway Butanone Butan-2-one Deuterated_Ketone Butan-2-one-3,3-d2 Butanone->Deuterated_Ketone Base (e.g., NaOD) D2O Target_Molecule 1-Butene-3,3-D2 Deuterated_Ketone->Target_Molecule Wittig Reaction Wittig_Reagent Methylenetriphenylphosphorane (Ph3P=CH2) Wittig_Reagent->Target_Molecule Triphenylphosphine_Oxide Triphenylphosphine oxide (Ph3PO)

Caption: Proposed two-step synthesis of 1-Butene-3,3-D2.

Step 1: Synthesis of Butan-2-one-3,3-d2

Principle: The α-protons of a ketone are acidic and can be removed by a base to form an enolate ion. In the presence of a deuterium source like deuterium oxide (D₂O), the enolate will be quenched by a deuteron, leading to the incorporation of deuterium at the α-position.[10] By using a deuterated base (e.g., NaOD) and D₂O as the solvent, this exchange can be driven to completion.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.1 eq) in deuterium oxide (D₂O, 20 eq) to generate sodium deuteroxide (NaOD) in situ. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Ketone: Add butan-2-one (1.0 eq) to the NaOD/D₂O solution.

  • Reaction: Heat the mixture to reflux and stir for 24-48 hours to ensure complete H/D exchange at the C-3 position. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the signal corresponding to the C-3 methylene protons.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain butan-2-one-3,3-d2. Further purification can be achieved by fractional distillation if necessary.

Step 2: Synthesis of 1-Butene-3,3-D2 via Wittig Reaction

Principle: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[11][12][13][14] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). In this case, butan-2-one-3,3-d2 is reacted with methylenetriphenylphosphorane (Ph₃P=CH₂) to form the desired terminal alkene.

Experimental Protocol:

  • Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction.

  • Addition of the Deuterated Ketone: To the freshly prepared ylide solution, add a solution of butan-2-one-3,3-d2 (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The disappearance of the orange-red color indicates the consumption of the ylide.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with pentane or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. The product, 1-Butene-3,3-D2, is a volatile liquid and should be carefully isolated by fractional distillation at low temperature. The major byproduct, triphenylphosphine oxide, is a solid and can be largely removed by filtration and subsequent distillation.

Wittig_Mechanism cluster_0 Wittig Reaction Mechanism Ylide Ph3P+-C-H2 Betaine Ph3P+-CH2-C(O-)(CD2CH3)(CH3) (Betaine intermediate) Ylide->Betaine Nucleophilic attack Ketone O=C(CD2CH3)(CH3) Ketone->Betaine Oxaphosphetane [Ph3P-CH2-C(CD2CH3)(CH3)-O] (Oxaphosphetane) Betaine->Oxaphosphetane Ring formation Alkene H2C=C(CD2CH3)(CH3) (1-Butene-3,3-D2) Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Ph3P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction for the synthesis of 1-Butene-3,3-D2.

Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is essential to confirm the identity, chemical purity, and isotopic purity of the synthesized 1-Butene-3,3-D2. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1-Butene-3,3-D2 will be significantly different from that of its non-deuterated counterpart. The signal corresponding to the methylene protons at the C-3 position will be absent.

  • Vinyl Protons (C-1): The two geminal protons on C-1 will appear as two distinct signals due to their different chemical environments. These signals will be multiplets due to coupling with the vinyl proton on C-2. The chemical shift is expected in the range of 4.6-5.7 ppm.[15][16][17]

  • Vinyl Proton (C-2): The single proton on C-2 will appear as a multiplet due to coupling with the two vinyl protons on C-1. The chemical shift is expected in the vinylic region, typically downfield from the C-1 protons.

  • Methyl Protons (C-4): The three protons of the methyl group will appear as a singlet, as the adjacent carbon (C-3) is deuterated and thus there is no ¹H-¹H coupling. The chemical shift is expected in the aliphatic region, around 0.9-1.3 ppm.[17]

The absence of a signal in the region where the C-3 protons would normally appear (around 2.0 ppm for 1-butene) is a strong indication of successful deuteration. The integration of the remaining signals should correspond to a 2:1:3 ratio for the C-1, C-2, and C-4 protons, respectively.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will show four distinct signals, corresponding to the four carbon atoms in the molecule.

  • C-3 Signal: The most informative signal will be that of the deuterated carbon, C-3. Due to the spin (I=1) of the two deuterium nuclei, this signal will be split into a quintet (1:2:3:2:1 pattern) due to ¹³C-²H coupling.[18][19] This multiplet provides direct evidence of the dideuteration at this position. The chemical shift will also be slightly shifted upfield compared to the non-deuterated analogue due to the isotopic effect.

  • Other Carbon Signals: The signals for C-1, C-2, and C-4 will appear as singlets in the proton-decoupled spectrum. Their chemical shifts will be in the expected regions for an alkene.[20]

Table 2: Predicted ¹H and ¹³C NMR Data for 1-Butene-3,3-D2

Position¹H Chemical Shift (ppm)¹H MultiplicityIntegration¹³C Chemical Shift (ppm)¹³C Multiplicity
C-1~4.9 - 5.1Multiplet2H~114Singlet
C-2~5.7 - 5.9Multiplet1H~142Singlet
C-3---~35Quintet
C-4~1.0Singlet3H~12Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the molecular weight and can be used to confirm the isotopic enrichment.

  • Molecular Ion Peak (M+): For 1-Butene-3,3-D2 (C₄H₆D₂), the molecular ion peak will be observed at m/z = 58, which is two mass units higher than that of non-deuterated 1-butene (C₄H₈, m/z = 56). The relative intensity of the M+ peak at m/z 58 compared to any residual M+ peak at m/z 56 will give a direct indication of the isotopic purity.

  • Fragmentation Pattern: The fragmentation pattern will also be characteristic. A key fragmentation of alkenes is the loss of an alkyl radical.[21][22] For 1-Butene-3,3-D2, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z = 43. The loss of an ethyl-d2 radical (•CD₂CH₃) would result in a fragment ion at m/z = 27. Comparing the fragmentation pattern to that of standard 1-butene can provide further structural confirmation.[23]

Applications in Research and Development

The strategic placement of deuterium atoms at a non-vinylic, allylic position makes 1-Butene-3,3-D2 a valuable tool for a variety of mechanistic and kinetic studies.

Mechanistic Studies of Polymerization

1-Butene is a key comonomer in the production of various polyolefins. Understanding the mechanism of its polymerization is crucial for designing new catalysts and controlling polymer properties. 1-Butene-3,3-D2 can be used as a tracer to investigate:

  • Regioselectivity of Insertion: By analyzing the position of the deuterium atoms in the resulting polymer chain using techniques like NMR spectroscopy, one can determine the regioselectivity of the monomer insertion (i.e., 1,2- vs. 2,1-insertion).

  • Chain Transfer Mechanisms: The presence of the C-D bond allows for the study of chain transfer reactions that involve the abstraction of a hydrogen atom from the C-3 position.

  • Isomerization during Polymerization: The deuterium label can be used to track any isomerization of the butene monomer that may occur during the polymerization process.

Polymerization_Application Monomer 1-Butene-3,3-D2 Catalyst Polymerization Catalyst Monomer->Catalyst Polymer Polymer Chain Catalyst->Polymer Polymerization Analysis Spectroscopic Analysis (e.g., NMR) Polymer->Analysis Characterization Analysis->Monomer Provides mechanistic insights into monomer incorporation

Caption: Workflow for using 1-Butene-3,3-D2 in polymerization mechanism studies.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state.[24][25] The presence of C-D bonds at the C-3 position of 1-butene can significantly influence the rate of reactions where a bond to this position is broken or formed in the rate-determining step.

Secondary Kinetic Isotope Effects:

Even if the C-D bond is not broken in the rate-determining step, a secondary KIE can be observed.[26] This can provide information about changes in hybridization at the C-3 position during the transition state. For example, in reactions involving the double bond, changes in hyperconjugation involving the C-3 position can lead to a measurable secondary KIE.

Applications in Catalysis:

1-Butene-3,3-D2 can be used to study the mechanism of various catalytic reactions, such as:

  • Olefin Metathesis: To probe the mechanism of this powerful carbon-carbon bond-forming reaction.[27]

  • Hydrogenation: To understand the mechanism of hydrogen addition across the double bond.

  • Oxidation: To elucidate the mechanism of oxidation reactions at the double bond or allylic position.

By comparing the reaction rates of 1-Butene-3,3-D2 with its non-deuterated counterpart, researchers can gain valuable insights into the transition state of the rate-determining step.

Conclusion: A Bespoke Tool for Precise Chemical Inquiry

1-Butene-3,3-D2 stands as a testament to the power of site-specific isotopic labeling in modern chemical research. While not a commercially available off-the-shelf chemical, its value lies in its custom synthesis, which allows for the precise placement of deuterium atoms to probe specific mechanistic questions. This guide has outlined a feasible synthetic route, detailed the expected analytical characterization, and highlighted key applications in polymerization and kinetic studies. For researchers in academia and industry, the ability to design and utilize such tailored molecular probes is indispensable for advancing our fundamental understanding of chemical reactions and for the development of new technologies.

References

  • ResolveMass Laboratories Inc. (2025, November 1). Supplier of Deuterated Reagents. ResolveMass Laboratories Inc. [Link]

  • ResolveMass Laboratories Inc. (2025, December 17). Where to Buy Deuterated Compounds for NMR and OLED Research. ResolveMass Laboratories Inc. [Link]

  • ResolveMass Laboratories Inc. Isotopic Labeling Services for Drug Discovery. ResolveMass Laboratories Inc. [Link]

  • Chen, P. (2000). Mechanistic Studies of Olefin Metathesis by Ruthenium Carbene Complexes Using Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Chemical Society, 122(35), 8791–8805. [Link]

  • Charles River Laboratories. Isotopic Labeling Services. Charles River Laboratories. [Link]

  • Arcinova. Isotope Labelling. Arcinova. [Link]

  • ARMAR Isotopes. Synthesis of new deuterated Products. ARMAR Isotopes. [Link]

  • RTI International. Isotope Labeling Services and Capabilities. RTI International. [Link]

  • Singleton, D. A. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]

  • LibreTexts. (2026, March 6). 8.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • University of Ottawa NMR Facility Blog. (2008, April 2). Finding "Lost" Deuterated 13C Signals. [Link]

  • NJIT. Synthesis. [Link]

  • Chemistry Steps. (2023, October 17). The Wittig Reaction: Examples and Mechanism. [Link]

  • Wikipedia. (2023, May 20). Kinetic isotope effect. [Link]

  • G. Guichard, et al. (2014, September 15). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. PubMed. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Fraga, B. M., et al. (2004). The stereochemistry of the Grignard reaction of some boat ring ketones in the diterpenoids. Journal of Chemical Research. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • DeKorver, K. A., et al. (2021, June 16). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. Journal of Chemical Education. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • University of Ottawa NMR Facility Blog. (2008, April 2). Finding "Lost" Deuterated 13C Signals. [Link]

  • YouTube. (2025, August 7). Mass Spectrometry of Alkenes. [Link]

  • LibreTexts. (2023, January 22). The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Simpson, J. (2023, May 13). Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wicha, J., & Twardowski, T. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC. [Link]

  • ResearchGate. Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone over anatase-TiO2 catalyst. [Link]

  • Ashby, E. C., & Lopp, I. G. (1974). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ElectronicsAndBooks. The Base-Catalyzed Hydrogen-Deuterium Exchange of Nonenolizable Bicyclic Ketones. [Link]

  • Pearson. Describe how the target molecule (butanone) can be synthesized in.... [Link]

  • IQ-USP. Chemical Shifts 1H-NMR. [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

  • Shchepinov, M. S. (2017, November 13). Site-Specific Deuteration of Polyunsaturated Alkenes. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • de Graaf, R. A., et al. (2021, January 6). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. PubMed. [Link]

  • LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Thieme. 13C NMR Spectroscopy. [Link]

  • Canadian Science Publishing. (1978). Acetate-catalyzed Bromination and Exchange Reactions of 2-Butanone. Canadian Journal of Chemistry. [Link]

  • YouTube. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

  • RSC Publishing. Combined deuterium nuclear magnetic resonance and mass-spectrometric studies of the exchange reactions of ketones over supported metal catalysts. [Link]

  • Li, X. (2011, May 5). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. [Link]

  • Chad's Prep®. Mass Spectrometry Fragmentation Patterns. [Link]

  • RSC Publishing. New process for producing butane-2,3-dione by oxidative dehydrogenation of 3-hydroxybutanone. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-Butene-3,3-D2 for Research Applications

Section 1: Introduction & Scope 1-Butene-3,3-D2 is a deuterated isotopologue of 1-butene, a valuable intermediate in chemical synthesis. In the fields of pharmaceutical development and mechanistic research, the incorpora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction & Scope

1-Butene-3,3-D2 is a deuterated isotopologue of 1-butene, a valuable intermediate in chemical synthesis. In the fields of pharmaceutical development and mechanistic research, the incorporation of deuterium at specific molecular positions is a critical tool. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can alter the rate of metabolic degradation, a phenomenon known as the kinetic isotope effect.[1] This property allows researchers to improve the pharmacokinetic profiles of drug candidates and to elucidate complex reaction mechanisms.[1]

This document is intended for researchers, chemists, and technical personnel. It outlines the inherent hazards, establishes necessary engineering controls and personal protective equipment (PPE), and provides standard operating procedures for routine handling and emergency response.

Section 2: Hazard Identification & Risk Assessment

The primary hazards of 1-Butene-3,3-D2 are directly analogous to 1-butene: it is an extremely flammable, liquefied gas that can act as a simple asphyxiant and may cause frostbite upon contact in its liquid form.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties, based on its parent compound, 1-butene. These values are expected to be nearly identical for 1-Butene-3,3-D2.

PropertyValueSource
Chemical Formula C4H6D2-
Molecular Weight ~58.14 g/mol -
Physical State Liquefied Gas[2][3][4]
Boiling Point -6.3 °C (20.7 °F)
Flash Point -80 °C (-112 °F)
Autoignition Temp. 385 °C (725 °F)[4]
Vapor Density >1 (Heavier than air)
Explosive Limits LEL: 1.6% / UEL: 10% (in air)[4]
Core Hazards and Causality

The risks associated with 1-Butene-3,3-D2 stem from three primary properties:

  • Extreme Flammability: As a gas with a very low flash point and wide explosive limits, it can form an explosive mixture with air at ambient temperatures.[2][4][5] Its vapor is heavier than air, meaning it can accumulate in low-lying areas and travel a considerable distance to an ignition source, causing a dangerous flashback.[5]

  • Gas Under Pressure: The compound is supplied in cylinders as a liquefied gas under pressure. If a cylinder is heated, the internal pressure can rise dramatically, leading to a risk of rupture and a boiling liquid expanding vapor explosion (BLEVE).[2][3][4]

  • Asphyxiation Hazard: While not chemically toxic at low concentrations, it can displace oxygen in poorly ventilated or confined spaces.[2] Inhalation of a high concentration can lead to oxygen deficiency, causing dizziness, fatigue, and rapid suffocation without significant warning signs.[2][4]

  • Cryogenic Burns (Frostbite): Direct contact with the liquid form, which is at a very low temperature, can cause severe frostbite to the skin and eyes.[6]

GHS Hazard Classification

The following GHS classification is based on the data for 1-butene.

PictogramSignal WordHazard Statement
alt text alt text Danger H220: Extremely flammable gas.[4] H280: Contains gas under pressure; may explode if heated.[4]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for mitigating the identified risks.

Engineering Controls

The primary function of engineering controls is to contain the material and prevent the formation of a hazardous environment.

  • Ventilation: All work with 1-Butene-3,3-D2 must be conducted within a certified chemical fume hood or a well-ventilated enclosure with a high rate of air exchange. This is critical to prevent the accumulation of flammable vapors and to mitigate asphyxiation risk.[6]

  • Ignition Source Control: All sources of ignition must be strictly excluded from the handling area.[6][7] This includes:

    • Using only explosion-proof electrical equipment (stirrers, heaters, lighting) rated for this class of material.[5][6][8]

    • Employing spark-proof tools made from non-ferrous materials (e.g., brass, bronze).[6][7]

    • Grounding and bonding all containers and transfer lines to dissipate static electricity, which can build up during flow and act as an ignition source.[5][7]

  • Gas Handling Equipment: Use equipment specifically designed for flammable gases.[2]

    • A two-stage pressure regulator compatible with the cylinder valve is required.

    • Use only tubing and fittings rated for the pressure and compatible with the chemical (e.g., stainless steel).

    • A back-flow prevention device must be installed in the piping to prevent contamination of the cylinder.[2]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected to address all potential routes of exposure.

EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side shields (minimum). A full-face shield is required when handling the liquid phase.Protects against splashes of cryogenic liquid and debris in case of equipment failure.
Hand Protection Insulated, cryogenic gloves for handling cylinders and liquid transfers. Nitrile or neoprene gloves for incidental contact with equipment.Cryogenic gloves prevent severe frostbite from the liquefied gas.[3] Standard lab gloves offer no thermal protection but prevent minor chemical exposure.
Lab Attire Flame-retardant (FR) lab coat.Provides a critical barrier against flash fires. Standard cotton or polyester lab coats are flammable and can worsen injuries.
Footwear Closed-toe shoes, preferably made of leather or other non-porous material.Protects feet from spills and falling objects like cylinders.[6]

G1 H1 Extreme Flammability (Vapor heavier than air, low flash point) C1 Engineering Controls (Primary Barrier) H1->C1 Containment & Ignition Prevention H2 Gas Under Pressure (Risk of BLEVE if heated) H2->C1 Pressure & Temperature Control H3 Asphyxiation Risk (Displaces Oxygen) H3->C1 Dilution & Removal H4 Cryogenic Hazard (Liquid causes frostbite) C3 Personal Protective Equipment (Final Barrier) H4->C3 Personal Barrier EC1 Fume Hood / Ventilation C1->EC1 EC2 Explosion-Proof Equipment C1->EC2 EC3 Grounding & Bonding C1->EC3 EC4 Secure Cylinder Storage C1->EC4 C2 Administrative Controls (SOPs & Training) PPE1 Flame-Retardant Lab Coat C3->PPE1 PPE2 Cryogenic Gloves C3->PPE2 PPE3 Face Shield C3->PPE3

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety.

SOP for Cylinder Handling and Storage
  • Receiving: Inspect incoming cylinders for damage or leaks. Do not accept damaged cylinders.

  • Transport: Always use a cylinder cart to move cylinders, even for short distances. Keep the valve cap in place during transport. Never roll or drag cylinders.[6]

  • Securing: Cylinders must be secured in an upright position at all times using a chain, strap, or approved stand. This applies to cylinders in storage and in use.

  • Storage:

    • Store cylinders in a designated, well-ventilated, fire-resistant area.[5]

    • Store away from heat sources, direct sunlight, and ignition sources. Cylinder temperatures should not exceed 52°C (125°F).[2][4]

    • Segregate from oxidizing gases and other incompatible materials.[3]

    • Utilize a "first-in, first-out" inventory system.[4]

SOP for Dispensing Gas into a Reaction
  • Preparation:

    • Ensure the entire apparatus is set up inside a certified chemical fume hood.

    • Verify that all ignition sources have been removed from the hood.

    • Secure the reaction vessel and ensure all glassware is free from defects.

    • Connect the gas cylinder to the apparatus using the correct regulator and compatible tubing. Ground all metal components.

  • Leak Testing:

    • Before introducing the gas, pressurize the system with an inert gas (e.g., nitrogen, argon).

    • Check all connections and joints with a leak detection solution (e.g., Snoop) or an electronic leak detector.

    • Address any leaks before proceeding.

  • Dispensing:

    • Purge the system with an inert gas to remove air.

    • Slowly open the main cylinder valve, then adjust the regulator to the desired delivery pressure.

    • Control the flow of gas into the reaction vessel using a needle valve or mass flow controller.

  • Shutdown:

    • When finished, close the main cylinder valve first.

    • Allow the gas remaining in the lines to be consumed or safely vent it through a proper scrubbing or capture system.

    • Close the regulator and secondary valves. Purge the system with inert gas.

Emergency Procedures

G2 start Gas Leak or Fire Detected q1 Is the leak large or on fire? start->q1 small_leak_1 Alert personnel in the immediate area. Ensure fume hood is operating at maximum. q1->small_leak_1 No (Small Leak) large_leak_1 EVACUATE the area immediately. Activate the fire alarm. q1->large_leak_1 Yes (Large Leak) fire_1 DO NOT extinguish the fire if the gas flow cannot be stopped. q1->fire_1 Yes (Fire) small_leak_2 If safe, close the cylinder valve. small_leak_1->small_leak_2 small_leak_3 Monitor area with a combustible gas detector. small_leak_2->small_leak_3 end_safe Situation Contained. Report Incident. small_leak_3->end_safe large_leak_2 Call emergency services (e.g., 911). Report a flammable gas leak/fire. large_leak_1->large_leak_2 large_leak_3 DO NOT re-enter the area. large_leak_2->large_leak_3 fire_1->large_leak_1 fire_2 Cool the cylinder and surrounding area with a water spray from a safe distance. fire_1->fire_2

Key Emergency Principle: In the event of a leaking gas fire, do not attempt to extinguish the flames unless the source of the leak can be safely and immediately stopped.[2][3][4] Extinguishing the flame while the leak continues will create a large, invisible cloud of flammable gas that can re-ignite with explosive force. The correct action is to evacuate and cool the cylinder from a safe distance to prevent rupture.[4]

Section 5: Waste Disposal & Decontamination

  • Disposal: Never dispose of unused 1-Butene-3,3-D2 by venting to the atmosphere. Empty cylinders should be clearly marked, and the valve should remain closed.[4] Contact your institution's environmental health and safety (EHS) office or the gas supplier for instructions on returning empty or partially used cylinders.

  • Decontamination: Equipment that has been in contact with the compound should be purged thoroughly with an inert gas before being opened to the atmosphere.

Section 6: Conclusion

While 1-Butene-3,3-D2 is an invaluable tool for advanced chemical research, its physical properties demand a high level of respect and disciplined handling. The core safety tenets are containment, ignition control, and preparedness. By understanding the causality behind the hazards and implementing the robust engineering controls, safe work practices, and emergency plans detailed in this guide, researchers can effectively mitigate the risks and handle this compound with confidence.

References

  • NextSDS. (n.d.). 1-BUTENE-3,3-D2 — Chemical Substance Information. Retrieved from [Link]

  • Airgas. (2023). SAFETY DATA SHEET: 1-Butene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butene, 3,3-dimethyl- (CAS 558-37-2). Retrieved from [Link]

  • Praxair. (n.d.). 1-Butene - AMP Home Page. Retrieved from [Link]

  • NIST. (n.d.). 1-Butene, 3,3-dimethyl-. Retrieved from [Link]

  • Vang, Z. P. (2022). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. e-Publications@Marquette. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of Deuterated 1-Butene

Introduction: The Subtle but Significant Impact of Deuterium Substitution In the realm of molecular sciences, the substitution of hydrogen with its heavier, stable isotope, deuterium, often imparts subtle yet profound ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle but Significant Impact of Deuterium Substitution

In the realm of molecular sciences, the substitution of hydrogen with its heavier, stable isotope, deuterium, often imparts subtle yet profound changes to the physical and chemical properties of a molecule. This guide provides a comprehensive technical overview of the physical properties of deuterated 1-butene (1-butene-d8), a molecule of significant interest in mechanistic studies, analytical chemistry, and materials science. For researchers, scientists, and professionals in drug development, understanding these isotopic effects is paramount for the accurate interpretation of experimental data and the rational design of novel molecular entities.

The primary origin of the differences between protiated (¹H) and deuterated (²H or D) compounds lies in the mass difference between the two isotopes. Deuterium is approximately twice as heavy as protium. This mass difference, while seemingly small, has a significant impact on the vibrational energy of chemical bonds. According to the principles of quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond.[1] Consequently, more energy is required to break a C-D bond compared to a C-H bond, leading to what is known as the kinetic isotope effect. This fundamental difference in bond energy and vibrational frequency influences a cascade of macroscopic physical properties, including boiling point, melting point, density, and molar volume.

This guide will delve into a comparative analysis of the physical properties of 1-butene and its fully deuterated analog, 1-butene-d8. We will explore the theoretical underpinnings of these differences and provide a detailed experimental protocol for a key characterization technique, vibrational spectroscopy.

Molecular Structure of Deuterated 1-Butene

The following diagram illustrates the molecular structure of 1-butene-d8, highlighting the positions of the deuterium atoms.

Caption: Molecular structure of 1-butene-d8 (CD₃CD₂CD=CD₂).

Comparative Physical Properties: 1-Butene vs. 1-Butene-d8

Physical Property1-Butene (C₄H₈)1-Butene-d8 (C₄D₈)Scientific Rationale for the Difference
Molecular Weight 56.11 g/mol [2]64.16 g/mol [3]The mass of deuterium is greater than that of protium.
Boiling Point -6.3 °C (266.85 K)[4]Expected to be slightly lowerDeuteration generally leads to a slight decrease in boiling point for non-polar molecules due to weaker intermolecular van der Waals forces, a consequence of the smaller vibrational amplitude and slightly shorter C-D bond length compared to C-H.
Melting Point -185.3 °C (87.85 K)[4]Expected to be slightly differentThe effect of deuteration on melting point is less predictable and depends on crystal packing forces. However, a small change is anticipated.
Liquid Density ~0.62 g/cm³ at its boiling pointExpected to be higherThe increase in molecular mass with a minimal change in molar volume results in a higher density for the deuterated compound.[5]
Vibrational Frequencies C-H stretching: ~2900-3100 cm⁻¹C-D stretching: ~2100-2300 cm⁻¹The heavier mass of deuterium leads to a significant decrease in the vibrational frequency of the C-D bond compared to the C-H bond. The frequency is approximately proportional to 1/√μ, where μ is the reduced mass.[1]

Expert Insights: The Causality Behind Isotopic Differences

The seemingly minor substitution of hydrogen with deuterium sets off a chain of effects that manifest in the macroscopic physical properties. The fundamental reason for these changes lies in the alteration of the zero-point vibrational energy (ZPVE).

  • Intermolecular Forces and Boiling Point: For non-polar molecules like 1-butene, the primary intermolecular forces are London dispersion forces. These forces are dependent on the polarizability of the electron cloud. The lower ZPVE of C-D bonds compared to C-H bonds results in a slightly shorter average bond length and a smaller amplitude of vibration. This can lead to a slight decrease in the molecule's overall polarizability, resulting in weaker intermolecular attractions and, consequently, a slightly lower boiling point. While this effect is generally small for hydrocarbons, it is a well-documented phenomenon.

  • Molar Volume and Density: The shorter average C-D bond length can lead to a slightly smaller molar volume for the deuterated compound compared to its protiated analog. This, combined with the significantly higher molecular weight, results in a noticeably higher density for the deuterated substance.

  • Vibrational Spectroscopy as a Definitive Characterization Tool: The most dramatic and directly observable consequence of deuteration is the shift in vibrational frequencies. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the two atoms. Since deuterium is twice as massive as protium, the C-D stretching and bending vibrations will appear at significantly lower wavenumbers in the infrared (IR) and Raman spectra compared to the corresponding C-H vibrations.[1] This provides an unambiguous spectroscopic signature for deuteration and allows for detailed studies of molecular structure and dynamics.

Experimental Protocol: Gas-Phase Infrared Spectroscopy of 1-Butene-d8

This section provides a detailed methodology for obtaining a high-resolution gas-phase infrared spectrum of 1-butene-d8. This technique is crucial for confirming the identity of the deuterated compound and for analyzing its vibrational modes.

Objective: To obtain a high-resolution Fourier-transform infrared (FTIR) spectrum of gaseous 1-butene-d8 in the mid-infrared region (4000-400 cm⁻¹) to identify and assign its fundamental vibrational modes.

Materials and Equipment:

  • High-resolution Fourier-transform infrared (FTIR) spectrometer

  • Gas-tight infrared cell with KBr or NaCl windows

  • Vacuum line and manifold

  • Pressure gauge (e.g., a capacitance manometer)

  • Lecture bottle of 1-butene-d8 gas

  • Liquid nitrogen (for trapping and cleaning)

  • Computer with data acquisition and analysis software

Experimental Workflow Diagram:

G cluster_0 System Preparation cluster_1 Sample Introduction cluster_2 Data Acquisition cluster_3 Data Processing p1 Evacuate IR cell and manifold p2 Condition the system with 1-butene-d8 p1->p2 s1 Introduce 1-butene-d8 into IR cell p2->s1 s2 Record the pressure s1->s2 d2 Acquire sample spectrum s2->d2 d1 Acquire background spectrum (empty cell) d1->d2 d3 Co-add multiple scans for better S/N d2->d3 dp1 Fourier transform interferograms d3->dp1 dp2 Ratio sample to background spectrum dp1->dp2 dp3 Baseline correction and peak picking dp2->dp3

Caption: Workflow for gas-phase FTIR analysis of 1-butene-d8.

Step-by-Step Methodology:

  • System Preparation: a. Ensure the IR gas cell is clean and the windows are transparent in the mid-IR region. b. Connect the gas cell to the vacuum manifold. c. Evacuate the entire system (manifold and cell) to a pressure below 10⁻³ torr. This is crucial to remove any atmospheric water and carbon dioxide, which have strong IR absorptions. d. Gently introduce a small amount of 1-butene-d8 into the manifold and then evacuate again. This "conditions" the walls of the system to minimize adsorption effects.

  • Background Spectrum Acquisition: a. With the gas cell under vacuum, place it in the sample compartment of the FTIR spectrometer. b. Acquire a background spectrum. This spectrum will contain the instrumental response and any residual atmospheric absorptions within the spectrometer, which will be subtracted from the sample spectrum. Typically, 64 or 128 scans are co-added to improve the signal-to-noise ratio.

  • Sample Introduction: a. Carefully introduce the 1-butene-d8 gas from the lecture bottle into the evacuated IR cell. b. Monitor the pressure using the pressure gauge. A typical pressure for a 10 cm pathlength cell is in the range of 1-10 torr. The optimal pressure will depend on the absorption coefficients of the vibrational bands.

  • Sample Spectrum Acquisition: a. Place the gas cell containing the 1-butene-d8 sample in the spectrometer. b. Acquire the sample spectrum using the same number of scans and resolution as the background spectrum.

  • Data Processing and Analysis: a. The spectrometer software will automatically perform a Fourier transform on the interferograms to generate the single-beam spectra. b. The software will then ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum of 1-butene-d8. c. Perform a baseline correction to remove any broad, underlying features. d. Use the software's peak-picking function to determine the precise wavenumbers of the absorption maxima. e. Compare the obtained spectrum with the known spectrum of protiated 1-butene to observe the isotopic shifts and assign the vibrational modes based on theoretical calculations or literature data for similar deuterated alkenes.

Conclusion

The deuteration of 1-butene provides a compelling case study in the subtle yet significant influence of isotopic substitution on the fundamental physical properties of a molecule. While the changes in bulk properties like boiling and melting points are expected to be modest, the impact on molecular vibrations is profound and readily quantifiable through techniques like infrared and Raman spectroscopy. For scientists and researchers, a thorough understanding of these isotope effects is not merely an academic exercise but a practical necessity for the accurate characterization of deuterated compounds and the elucidation of complex chemical and biological processes. This guide provides a foundational understanding and a practical experimental framework to empower further research and application of deuterated 1-butene in various scientific disciplines.

References

  • National Institute of Standards and Technology. (n.d.). 1-Butene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Butene. Retrieved from [Link]

  • Air Liquide. (n.d.). 1-Butene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butene. Retrieved from [Link]

  • Levin, I. W., Pearce, R. A. R., & Harris, W. C. (1973). Vibrational spectra and normal coordinate analysis for trans-2-butene-d0 and trans-2-butene-d8. The Journal of Chemical Physics, 59(6), 3048–3057.
  • Chen, S. S., Kudchadker, S. A., & Wilhoit, R. C. (1979). Thermodynamic properties of normal and deuterated naphthalenes.
  • Wu, F., Chen, X., Shan, X., Tian, S. X., Li, Z., & Xu, K. (2008). Conformational stability of 1-butene: an electron momentum spectroscopy investigation. The Journal of Physical Chemistry A, 112(18), 4360–4366.
  • Chen, S. S., Wilhoit, R. C., & Zwolinski, B. J. (1975). Thermodynamic Properties of Normal and Deuterated Methanols.
  • PubChem. (n.d.). 1-Butene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butene. Retrieved from [Link]

  • Chen, S. S., Kudchadker, S. A., & Wilhoit, R. C. (1979). Thermodynamic Properties of Normal and Deuterated Naphthalenes.
  • Chemistry LibreTexts. (2019, September 20). 10.4: Physical Properties of Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Physical and Chemical Properties of Alkenes. Retrieved from [Link]

  • Fandiño, O., et al. (2022). Densities of Selected Deuterated Solvents.
  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Collegedunia. (2022, June 17). Physical Properties Alkenes: Melting and Boiling Point, Polarity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Isotopic Purity of 1-Butene-3,3-D2

Introduction: The Significance of Positional Deuteration in 1-Butene In the landscape of modern chemical research, particularly within pharmaceutical development and mechanistic studies, the precise placement of deuteriu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Positional Deuteration in 1-Butene

In the landscape of modern chemical research, particularly within pharmaceutical development and mechanistic studies, the precise placement of deuterium atoms within a molecule is of paramount importance. 1-Butene-3,3-d2, a deuterated isotopologue of 1-butene, serves as a critical tool for scientists. The replacement of two hydrogen atoms with deuterium at the C-3 position introduces a subtle yet significant alteration to the molecule's properties. This modification is leveraged to probe reaction mechanisms, understand metabolic pathways, and serve as a stable isotope-labeled internal standard in quantitative mass spectrometry. The efficacy of 1-butene-3,3-d2 in these applications is directly contingent on its isotopic purity—a measure of the extent to which the intended deuterium incorporation has been achieved, free from under- or over-deuteration and isotopic scrambling.

This technical guide provides a comprehensive exploration of the synthesis and, most critically, the analytical methodologies for determining the isotopic purity of 1-butene-3,3-d2. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this specialized area of isotopic analysis.

Plausible Synthetic Pathway for 1-Butene-3,3-D2

A robust and logical synthetic route to 1-butene-3,3-d2 involves a two-step process: the deuteration of a suitable ketone precursor followed by an olefination reaction. This approach allows for the controlled introduction of deuterium at the desired position.

Step 1: α-Deuteration of 2-Butanone

The first step involves the selective exchange of the α-protons at the C-3 position of 2-butanone with deuterium. This is typically achieved through an acid- or base-catalyzed hydrogen-deuterium exchange reaction with deuterium oxide (D₂O) serving as the deuterium source.

Causality of Experimental Choices:

  • Choice of Catalyst: A base-catalyzed exchange is often preferred for its efficiency. The base abstracts an α-proton to form an enolate, which is then deuterated by D₂O. An acid-catalyzed exchange proceeds through an enol intermediate.

  • Deuterium Source: Deuterium oxide (D₂O) is a readily available and effective source of deuterium for this exchange reaction. An excess of D₂O is used to drive the equilibrium towards complete deuteration.

  • Monitoring the Reaction: The progress of the H/D exchange can be conveniently monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the C-3 protons.

Experimental Protocol: Synthesis of 2-Butanone-3,3-d2

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (1.0 eq) and a catalytic amount of a base (e.g., sodium methoxide, 0.1 eq).

  • Deuteration: Add deuterium oxide (D₂O, 99.8 atom % D, 5.0 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Extract the deuterated ketone with a low-boiling organic solvent such as diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to yield 2-butanone-3,3-d2.

Step 2: Wittig Olefination

The second step is the conversion of the deuterated ketone, 2-butanone-3,3-d2, into the target alkene, 1-butene-3,3-d2. The Wittig reaction is a highly reliable method for this transformation, involving the reaction of the ketone with a phosphorus ylide.[1]

Causality of Experimental Choices:

  • Ylide Selection: To introduce a methylene (=CH₂) group, methyltriphenylphosphonium bromide is used as the ylide precursor.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. n-Butyllithium (n-BuLi) is a common choice for this purpose.[1] The reaction must be conducted under anhydrous conditions to prevent quenching of the ylide.

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are suitable solvents for the Wittig reaction.

Experimental Protocol: Synthesis of 1-Butene-3,3-d2

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the suspension with stirring. Allow the mixture to warm to room temperature, during which the characteristic orange-red color of the ylide should appear.

  • Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of 2-butanone-3,3-d2 (1.0 eq) in anhydrous THF dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The disappearance of the ylide color indicates the reaction is progressing.

  • Work-up and Isolation: Quench the reaction by the careful addition of water. Since 1-butene-3,3-d2 is a volatile gas at room temperature, the product should be collected by passing the inert gas stream from the reaction flask through a cold trap (e.g., a condenser cooled with dry ice/acetone). The collected liquid can then be carefully transferred for analysis.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Synthetic workflow for 1-butene-3,3-d2.

Analytical Characterization of Isotopic Purity

A multi-pronged analytical approach is essential for the comprehensive characterization of the isotopic purity of 1-butene-3,3-d2.[2] The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provides both site-specific deuterium incorporation information and an overall assessment of the isotopologue distribution.

Method 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the site and extent of deuteration. Both ¹H and ²H NMR can be employed.

¹H NMR Spectroscopy:

  • Principle: In ¹H NMR, the isotopic purity is determined by quantifying the small residual proton signal at the deuterated position (C-3) relative to a signal from a non-deuterated position within the molecule (e.g., the terminal methyl group at C-4). The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Sample Preparation: Due to the volatility of 1-butene-3,3-d2, sample preparation requires care. A known amount of the collected gas can be dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a sealed NMR tube. It is crucial that the solvent does not have signals that overlap with the analyte's signals.[3]

  • Data Acquisition: A high-field NMR spectrometer (≥400 MHz) is recommended for good signal dispersion. Key parameters for quantitative analysis include a long relaxation delay (D1) to ensure full relaxation of all protons and a sufficient number of scans for a good signal-to-noise ratio.[4]

  • Data Analysis:

    • Integrate the residual proton signal at the C-3 position (I_residual).

    • Integrate the signal from the terminal methyl group (C-4 protons) (I_reference).

    • Normalize the reference integral by dividing by the number of protons it represents (3 protons): I_ref_normalized = I_reference / 3.

    • Calculate the percentage of the non-deuterated species at C-3: %H = (I_residual / I_ref_normalized) * 100.

    • Isotopic Purity (Atom % D) = 100% - %H.

²H NMR (Deuterium NMR) Spectroscopy:

  • Principle: ²H NMR directly observes the deuterium nuclei. This technique is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are very small.[5] The spectrum will show a signal for the deuterium atoms at the C-3 position.

  • Sample Preparation: A key difference is that a non-deuterated solvent (e.g., CHCl₃) should be used to avoid a large solvent signal in the ²H spectrum.[6]

  • Data Acquisition and Analysis: The chemical shifts in ²H NMR are identical to those in ¹H NMR. The presence of a signal at the chemical shift corresponding to the C-3 position confirms deuteration at that site. Quantification can be performed by comparing the integral of the C-3 deuterium signal to that of a known deuterated internal standard.

dot graph qNMR_Workflow { graph [rankdir="TD", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Workflow for qNMR analysis of 1-butene-3,3-d2.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing volatile compounds and provides information on the molecular weight and, by extension, the isotopologue distribution.[2]

  • Principle: The gas chromatograph separates 1-butene-3,3-d2 from any potential impurities and isomers. The mass spectrometer then ionizes the separated compound and measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The isotopic purity is determined by comparing the abundance of the deuterated molecular ion (M+2) to the non-deuterated molecular ion (M+0) and other isotopologues.

  • Sample Preparation: A gaseous sample can be directly injected into the GC using a gas-tight syringe. Alternatively, a headspace analysis of a vial containing the sample can be performed.

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating butene isomers.[7]

    • Temperature Program: A temperature program starting at a low temperature (e.g., 40°C) is necessary to ensure the separation of volatile butene isomers. A slow ramp rate (e.g., 5°C/min) will improve resolution.[7]

    • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be operated in full scan mode to detect all isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the molecular ions of the d0, d1, and d2 species of 1-butene.

    • Measure the peak areas or intensities for each isotopologue.

    • Correct for the natural abundance of ¹³C isotopes.

    • Calculate the isotopic purity: Isotopic Purity (% d2) = [Intensity(d2) / (Intensity(d0) + Intensity(d1) + Intensity(d2))] * 100.

Table 1: Comparison of Analytical Techniques for Isotopic Purity Determination

Feature¹H NMR Spectroscopy²H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Quantification of residual protons relative to a non-deuterated internal reference.Direct detection and quantification of deuterium nuclei.Separation and mass analysis of isotopologues.
Information Provided Site-specific isotopic enrichment (Atom % D).Confirmation of deuteration site and quantification.Isotopologue distribution (% d0, d1, d2, etc.).
Strengths Excellent for determining site of deuteration. Non-destructive.Highly specific for deuterated species. Less background noise.High sensitivity. Excellent for volatile compounds. Separates isomers.
Limitations Lower sensitivity for very high isotopic purity.Requires a dedicated probe or instrument setup. May require a deuterated internal standard for quantification.Does not directly provide site-specific information. Potential for isotopic fractionation on the GC column.
Sample Preparation Dissolution in a deuterated solvent in a sealed tube.Dissolution in a non-deuterated solvent.Direct gas injection or headspace analysis.

Potential Challenges and Considerations

  • Isotopic Scrambling: During synthesis, particularly under harsh conditions, deuterium atoms may migrate to other positions in the molecule. This can be assessed by a careful analysis of the ¹H and ²H NMR spectra.

  • Kinetic Isotope Effect (KIE) in GC: The C-D bond is stronger than the C-H bond, which can lead to slight differences in retention times on a GC column. This effect can sometimes be used to separate isotopologues.[8][9]

  • Method Validation: For applications in regulated environments, the analytical methods used to determine isotopic purity must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[10][11] This involves demonstrating the method's accuracy, precision, specificity, linearity, and range.

Applications of High-Purity 1-Butene-3,3-D2

The utility of 1-butene-3,3-d2 is directly linked to its isotopic purity.

  • Mechanistic Studies: In polymerization reactions, deuterated monomers like 1-butene-3,3-d2 can be used to elucidate the mechanism of chain propagation and termination steps.[2][12] The position of the deuterium label can be tracked in the resulting polymer.

  • Kinetic Isotope Effect (KIE) Studies: The difference in reaction rates between the deuterated and non-deuterated isotopologues can provide valuable information about the rate-determining step of a reaction.[8][10]

  • Metabolic Studies: In drug metabolism studies, deuteration at a specific site can be used to understand how a molecule is broken down in a biological system.

  • Internal Standards: High-purity 1-butene-3,3-d2 can serve as an internal standard for the quantification of 1-butene in complex matrices by isotope dilution mass spectrometry.

Conclusion

The determination of the isotopic purity of 1-butene-3,3-d2 is a critical aspect of its synthesis and application. A thorough understanding of the synthetic pathway is essential for anticipating potential isotopic impurities. A multi-technique analytical approach, combining the site-specific information from NMR spectroscopy with the isotopologue distribution data from GC-MS, is necessary for a comprehensive characterization. The protocols and principles outlined in this guide provide a framework for researchers, scientists, and drug development professionals to confidently assess the isotopic purity of this valuable deuterated compound, ensuring its suitability for its intended scientific purpose.

References

  • Maryanoff, B.E.; Reitz, A.B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. 1989, 89 (4), 863-927. URL: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link][1]

  • Organic Chemistry Portal. Wittig Reaction. [Link][13]

  • Wikipedia. Wittig reaction. [Link][14]

  • Castañar, L.; Riera, A.; Verdaguer, X. Quantitative NMR Spectroscopy for the Determination of Enantiomeric Excess in Asymmetric Catalysis. Chemical Society Reviews. 2017, 46, 2057-2070.
  • Giraudeau, P.; Akoka, S. Quantitative NMR: A Versatile Tool for the Analysis of Complex Mixtures. Analytical Chemistry. 2018, 90 (1), 357-371.
  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][2]

  • Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • Busico, V.; Cipullo, R.; Talarico, G.; Caporaso, L.; Segre, A. L. Mechanistic Insights on 1-Butene Polymerization Catalyzed by Homogeneous Single-Site Catalysts: A DFT Computational Study. Frontiers in Chemistry. 2024, 12, 1384437.[2][12]

  • Simmler, C.; Napolitano, J. G.; McAlpine, J. B.; Chen, S.-N.; Pauli, G. F. Validation of a Generic qHNMR Method for Natural Products Analysis. Phytochemical Analysis. 2014, 25(5), 411-419.[11]

  • Chemistry LibreTexts. Polymerization of Alkenes. [Link]

  • University of Illinois. Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. [Link][6]

  • Western University. NMR Sample Preparation. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link][15]

  • Houk, K. N.; Rondan, N. G.; Brown, F. K. Secondary Deuterium Kinetic Isotope Effects in the Rotations of Alkenes and Allyl Radicals: Theory and Experiment. Journal of the American Chemical Society. 1996, 118 (3), 473-478.[10]

  • ResearchGate. Isotopic ratio determination by ordinary GCMS? [Link][16]

  • University of Wisconsin-Madison. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Wikipedia. Kinetic isotope effect. [Link][9]

  • Aslani, S. ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTATIONAL RESONANCE SPECTROSCOPY. UTA MavMatrix. 2021.[17]

  • International Atomic Energy Agency. Good Practice Guide for Isotope Ratio Mass Spectrometry. [Link]

  • Black, C.; Currie, G.; Whiston, K.; Sproules, S.; Jackson, S. D. Oxidative Dehydrogenation of 1-Butene to 1,3-Butadiene Over Metal Ferrite Catalysts.
  • Ullmann's Encyclopedia of Industrial Chemistry. Butenes. [Link][18]

  • Japan Analytical Instruments Manufacturers' Association. Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. 2020, 68(9), 868-878.[19]

  • International Atomic Energy Agency. New approaches for stable isotope ratio measurements. [Link][20]

  • Kazi, A.; Torok, B. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. 2022, 27(2), 523.[5]

  • Iowa State University. NMR Sample Preparation. [Link][21]

  • Adlhart, C.; Chen, P. Mechanistically Designed Dual-Site Catalysts for the Alternating ROMP of Norbornene and Cyclooctene. Helvetica Chimica Acta. 2000, 83(9), 2135-2149.
  • Taylor & Francis Online. Extraordinarily large kinetic isotope effect on alkene hydrogenation over Rh-based intermetallic compounds. [Link][22]

Sources

Foundational

An In-depth Technical Guide to 1-Butene-3,3-D2: Synthesis, Characterization, and Mechanistic Applications

This technical guide provides a comprehensive overview of 1-Butene-3,3-D2, a site-specifically deuterated alkene of significant interest in mechanistic organic chemistry. While a singular "discovery" paper for this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 1-Butene-3,3-D2, a site-specifically deuterated alkene of significant interest in mechanistic organic chemistry. While a singular "discovery" paper for this specific isotopologue is not prominent in the historical record, its existence and utility are a direct consequence of the evolution of deuteration techniques and the persistent quest to unravel complex reaction mechanisms. This guide will therefore establish a historical context for its likely genesis, detail plausible synthetic methodologies, predict its spectroscopic characteristics, and explore its application as a sophisticated probe for researchers, scientists, and drug development professionals.

Introduction: The Significance of Isotopic Labeling

The substitution of a hydrogen atom (protium, ¹H) with its heavier isotope, deuterium (²H or D), is a powerful tool in the chemical sciences.[1] This subtle change in mass, without altering the electronic structure of the molecule, can have profound effects on reaction rates, a phenomenon known as the kinetic isotope effect (KIE). By strategically placing deuterium atoms within a molecule, chemists can track the fate of specific atoms, elucidate reaction pathways, and gain a deeper understanding of transition states.[2] The development of methods for the selective deuteration of organic molecules has been pivotal in advancing our understanding of reaction mechanisms, from catalysis to biochemistry.[1]

1-Butene, a simple four-carbon alkene, and its isomers are fundamental building blocks in the petrochemical industry and are central to numerous catalytic processes such as polymerization, hydrogenation, and isomerization.[3] The targeted deuteration of 1-butene, as in 1-Butene-3,3-D2, provides a precision tool to investigate the intricate details of these transformations.

A Reconstructed History: The Emergence of Site-Specific Deuteration

The story of 1-Butene-3,3-D2 is intrinsically linked to the broader history of physical organic chemistry and the development of synthetic methods for isotopic labeling. In the mid-20th century, as spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry became more sophisticated, the demand for specifically labeled compounds grew. Early deuteration methods often lacked selectivity, leading to mixtures of isotopologues.[4]

The drive to understand reaction mechanisms, such as the Horiuti-Polanyi mechanism in hydrogenation, spurred the development of more precise deuteration techniques.[5] The ability to selectively deuterate alkenes emerged from advancements in organometallic chemistry and catalysis.[6] It is plausible that 1-Butene-3,3-D2 was first synthesized not as a standalone discovery, but as a key intermediate or probe in a study aimed at understanding a fundamental reaction, such as the isomerization of butene isomers or the mechanism of butadiene hydrogenation.[3][7] The synthesis of such a molecule would have been motivated by the need to distinguish between different mechanistic possibilities, a cornerstone of modern chemical research.

Synthetic Methodologies: A Plausible Pathway to 1-Butene-3,3-D2

While a standardized, commercially available synthesis for 1-Butene-3,3-D2 is not widely documented, a robust and logical synthetic route can be proposed based on established chemical transformations. The following protocol outlines a plausible multi-step synthesis, emphasizing the rationale behind the chosen reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-Butene-3,3-D2.

Detailed Experimental Protocols

Step 1: Synthesis of But-3-en-2-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings to form methylmagnesium bromide (Grignard reagent).

  • Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled acrylaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield But-3-en-2-ol.

Step 2: Oxidation to But-3-en-2-one (Methyl Vinyl Ketone)

  • To a solution of But-3-en-2-ol in dichloromethane, add pyridinium chlorochromate (PCC) in one portion.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain But-3-en-2-one. This product is volatile and should be handled with care.

Step 3: Deuterium Exchange to But-3-en-2-one-3,3-d₂

  • In a round-bottom flask, dissolve But-3-en-2-one in deuterium oxide (D₂O).

  • Add a catalytic amount of sodium deuteroxide (NaOD) to the solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the α-position to the carbonyl group.

  • Neutralize the reaction with a weak deuterated acid (e.g., DCl in D₂O).

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent.

Step 4: Reduction to But-3-en-2-ol-3,3-d₂

  • Dissolve the deuterated ketone in methanol at 0 °C.

  • Slowly add sodium borohydride (NaBH₄) in small portions.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to yield the deuterated alcohol.

Step 5: Dehydration to 1-Butene-3,3-D₂

  • To the deuterated alcohol, add a catalytic amount of concentrated sulfuric acid.

  • Gently heat the mixture and collect the gaseous product by bubbling it through a cold trap or by using a gas-tight syringe. The product, 1-Butene-3,3-D₂, is a gas at room temperature.

Spectroscopic Characterization (Predicted Data)

The successful synthesis of 1-Butene-3,3-D₂ would be confirmed by a combination of spectroscopic techniques. The following table summarizes the predicted data based on known values for 1-butene and the expected effects of deuteration.[8]

Spectroscopic TechniquePredicted Data for 1-Butene-3,3-D₂Rationale
¹H NMR δ ≈ 5.8 ppm (dd, 1H, H²), δ ≈ 5.0 ppm (d, 1H, H¹-cis), δ ≈ 4.9 ppm (d, 1H, H¹-trans), δ ≈ 1.1 ppm (s, 3H, H⁴)The signal for the C³ protons (around 2.2 ppm in 1-butene) will be absent. The adjacent methyl group (H⁴) will appear as a singlet instead of a triplet.
²H NMR A broad singlet in the region of δ ≈ 2.2 ppm.Confirms the presence and location of the deuterium atoms.
¹³C NMR δ ≈ 140 ppm (C²), δ ≈ 114 ppm (C¹), C³ signal will be a triplet with a significantly reduced intensity due to C-D coupling, δ ≈ 13 ppm (C⁴)The C³ signal will be significantly attenuated and split into a triplet due to coupling with deuterium.[8]
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 58.The molecular weight is increased by two mass units compared to 1-butene (m/z = 56).
IR Spectroscopy Presence of C-D stretching vibrations around 2100-2250 cm⁻¹. Absence of C-H stretching vibrations around 2850-3000 cm⁻¹ for the C³ position.The C-D bond vibrates at a lower frequency than the C-H bond.

Applications in Mechanistic Studies

The primary utility of 1-Butene-3,3-D₂ lies in its application as a mechanistic probe. The deuterium labels at the allylic position are strategically placed to investigate a variety of reactions.

Elucidating Isomerization Mechanisms

The isomerization of 1-butene to 2-butene is a commercially important process.[9] By using 1-Butene-3,3-D₂, one can track the movement of the deuterium atoms to determine the mechanism of double bond migration. For example, in a metal-catalyzed isomerization, if the reaction proceeds through a π-allyl intermediate, the deuterium atoms would be expected to scramble between the C1 and C3 positions of the resulting 2-butene.

cluster_0 Isomerization of 1-Butene-3,3-D2 A 1-Butene-3,3-D2 B π-Allyl Intermediate A->B Metal Catalyst C 2-Butene with Scrambled Deuterium B->C

Caption: Use of 1-Butene-3,3-D2 to probe isomerization mechanisms.

Investigating Hydrogenation and Dehydrogenation

In the selective hydrogenation of 1,3-butadiene, 1-butene is a key intermediate.[10] Using deuterated reagents and substrates can help to understand the surface chemistry on the catalyst. Similarly, in the oxidative dehydrogenation of 1-butene to 1,3-butadiene, 1-Butene-3,3-D₂ can be used to determine if the allylic C-H (or C-D) bond cleavage is the rate-determining step through the measurement of a kinetic isotope effect.

Probing Polymerization Mechanisms

In Ziegler-Natta or metallocene-catalyzed polymerization of 1-butene, the regiochemistry of monomer insertion is crucial.[11] While the primary insertion involves the double bond, side reactions involving the allylic position can lead to chain transfer or branching. 1-Butene-3,3-D₂ can be used to trace the fate of the allylic hydrogens during the polymerization process.

Conclusion

1-Butene-3,3-D₂ stands as a testament to the power of isotopic labeling in modern chemistry. While its "discovery" was likely a means to an end in a larger mechanistic study, its value as a tool for scientific inquiry is undeniable. This guide has provided a plausible historical context, a detailed synthetic protocol, predicted spectroscopic data, and an overview of its potential applications. For researchers in catalysis, polymer science, and physical organic chemistry, molecules like 1-Butene-3,3-D₂ are indispensable for gaining a deeper, more quantitative understanding of chemical transformations.

References

  • Vang, Z. P. (n.d.). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes.
  • The Role of Adsorbed Species in 1-Butene Isomerization: Parahydrogen-Induced Polarization NMR of Pd–Au Catalyzed Butadiene Hydrogenation. (2024, February 2).
  • Shchepinov, M. S., et al. (2017, November 13). Site-Specific Deuteration of Polyunsaturated Alkenes. The Journal of Organic Chemistry.
  • Characterization of Butene Isomers Using NMR Spectroscopy: An Applic
  • Kita, H., et al. (2006, June 27). Saw-toothed Distributions of Deuterium in Butenes Formed by 1,3-Butadiene Deuteration on a Pt/Al2O3 Catalyst in D2SO4. Bulletin of the Chemical Society of Japan.
  • Isomerization of 1-Butene to Isobutene at Low Temperature. (n.d.).
  • Li, J., et al. (2021, September 9). Synthesis of Deuterated (E)-Alkene through Xanthate-Mediated Hydrogen–Deuterium Exchange Reactions. Organic Letters.
  • Wang, D., et al. (n.d.).
  • Kainz, Q. M., et al. (2026, January 26).
  • Kishi, T., et al. (2015, October 2). Complete H–D Exchange of Butene via D Absorbed in a Pd–Au Alloy.
  • Gayathri, P. K., & Giju, K. T. (2017). Mechanistic insights into the formation of butene isomers from 1-butanol in H-ZSM-5: DFT based microkinetic modelling. RSC Publishing.
  • Harris, J. W., et al. (2022, February 28). Mechanism and Kinetics of n-Butane Dehydrogenation to 1,3-Butadiene Catalyzed by Isolated Pt Sites Grafted onto ≡SiOZn–OH Nests in Dealuminated Zeolite Beta.
  • Romero, M., et al. (2023, March 23).
  • Li, Y., et al. (2020, July 22).
  • Wang, C., et al. (2022, December 22). Visible Light Promoted Direct Deuteration of Alkenes via Co(III). Chinese Chemical Society.
  • Zhang, Y., et al. (n.d.). Site-Selective and Late-Stage Deuteration of (Hetero)arenes with Supported Iridium Nanoparticles. ChemRxiv.
  • proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (n.d.). Doc Brown's Chemistry.
  • Zaleski, J. M., et al. (2025, September 12).
  • Mechanistic studies a Mechanistic experiments with deuterated starting.... (n.d.).
  • Selective Hydrogenation of 1,3-Butadiene to 1-Butene: Review on Catalysts, Selectivity, Kinetics and Reaction Mechanism. (n.d.).

Sources

Exploratory

Theoretical and Computational Studies of 1-Butene-3,3-d2: Conformational Dynamics and Kinetic Isotope Effects

Executive Summary As a Senior Application Scientist, I approach the theoretical study of 1-butene-3,3-d2 not merely as a computational exercise, but as a critical bridge between fundamental physical chemistry and applied...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the theoretical study of 1-butene-3,3-d2 not merely as a computational exercise, but as a critical bridge between fundamental physical chemistry and applied pharmaceutical/catalytic development. The allylic position in small alkenes serves as a primary site for metabolic oxidation (e.g., by Cytochrome P450 enzymes) and transition-metal-catalyzed activation. By replacing the protium atoms at the C3 position with deuterium, we create a self-validating probe to study the conformational dynamics of the carbon backbone and the precise kinetic parameters of C–H bond activation. This whitepaper synthesizes current theoretical frameworks, computational methodologies, and experimental protocols surrounding 1-butene-3,3-d2.

Theoretical Foundations: The Conformational Landscape

1-Butene is a fundamental terminal alkene that exhibits complex conformational isomerism. Theoretical calculations and experimental spectroscopic methods confirm that 1-butene exists primarily in two stable conformers: the skew (gauche) and the syn (cis) forms [[1]]().

The Causality of Conformational Stability

Historically, the precise nature of the equilibrium between the skew and syn conformers was heavily debated. Recent high-level theoretical estimates using Coupled Cluster theory (CCSD(T)) with complete basis sets indicate a minute energy difference of approximately 0.025 kcal/mol in favor of the skew conformer 2. Electron Momentum Spectroscopy (EMS) further validates this, estimating the relative abundances at room temperature to be ~69% skew and ~31% syn 1.

When we introduce the 3,3-d2 substitution, the heavier deuterium atoms subtly shift the rotational barriers. This is driven by two factors:

  • Steric Bulk: Deuterium has a slightly smaller effective van der Waals radius than protium due to a shorter average bond length resulting from lower anharmonicity in the ground vibrational state.

  • Hyperconjugation: The substitution of H with D at the allylic position reduces the efficiency of hyperconjugation. The σC−D​→π∗ interaction is less energetically favorable than the σC−H​→π∗ interaction due to the lower zero-point energy (ZPE) of the C–D bond.

Density Functional Theory (DFT) calculations map the torsional profile, revealing a skew-syn transition barrier of ~2.4 kcal/mol and a skew-anti energy difference of ~2.0 kcal/mol 3.

Mechanistic Probing: Deuterium Kinetic Isotope Effects (DKIE)

1-Butene-3,3-d2 is an indispensable tool for elucidating the mechanisms of alkene isomerization catalyzed by transition metals (e.g., Ni, Rh, Ru complexes).

Causality in Catalytic Isomerization

Isomerization typically proceeds via a π -allyl metal hydride intermediate or an alkyl-metal intermediate. By tracking the migration of deuterium from the C3 position to the C1 position, researchers can confirm whether the reaction occurs via intramolecular 1,3-hydrogen shifts. For example, mass spectral analysis of isomerization products of 1-butene-3,3-d2 was historically pivotal in proving that a low concentration of a nickel(II) hydride is responsible for catalytic activity in (Ph3​P)3​NiX systems 4. Furthermore, the scrambling of deuterium requires that the rate of isomerization of a complexed alkene be rapid in comparison with the rate of decomplexation [[5]]().

The measurement of the primary DKIE ( kH​/kD​ ) provides direct evidence of the rate-determining step. A large compound KIE often indicates a multi-step pathway where C–H(D) bond cleavage is kinetically relevant 6. Conversely, inverse deuterium isotope effects ( kH​/kD​<1 ) are commonly observed in transition metal-mediated C–H activation reactions involving a rapid pre-equilibrium followed by a rate-limiting step 7.

Additionally, in high-temperature shock tube studies evaluating the kinetics of hydrogen atom addition to 1-alkenes, deuteration at the C3 position allows researchers to distinguish between terminal addition, non-terminal addition, and allylic hydrogen abstraction, as the resulting radical fragments possess distinct mass signatures 8.

Quantitative Data Summaries

Table 1: Conformational Energetics of 1-Butene (Theoretical vs. Experimental)

Conformer TransitionEnergy Difference (kcal/mol)MethodSource
Skew vs. SynSkew favored by ~0.025CCSD(T)/CBS[[2]]()
Skew vs. SynSkew favored by ~0.6DFT-BLYP3
Skew to Syn Barrier~2.4DFT-BLYP3
Skew vs. AntiSkew favored by ~2.0DFT-BLYP3

Table 2: Kinetic Isotope Effects (KIE) Indicators in Alkene Isomerization

ParameterTypical ValueMechanistic ImplicationSource
Primary DKIE ( kH​/kD​ )> 2.0Allylic C–H bond cleavage is the rate-determining step.6
Inverse DKIE ( kH​/kD​ )< 1.0Indicates a rapid pre-equilibrium prior to a rate-limiting step.7
Intramolecular Shift100%Olefin isomerization occurs via a tightly bound metal hydride.5

Self-Validating Experimental & Computational Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Methodology 1: Computational Conformational Analysis of 1-Butene-3,3-d2

This workflow isolates the thermodynamic differences between conformers.

  • Initial Geometry Generation: Generate the 3D coordinates for the syn, skew, and anti conformers of 1-butene-3,3-d2 using a molecular builder.

  • Density Functional Theory (DFT) Optimization: Optimize geometries using the B3LYP functional with an aug-cc-pVTZ basis set.

    • Causality: B3LYP provides a robust balance of computational cost and accuracy for organic molecules, while the augmented basis set captures the diffuse electron density necessary for accurate hyperconjugation modeling.

  • Vibrational Frequency Analysis: Calculate harmonic vibrational frequencies at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms the optimized geometries are true local minima. Furthermore, this step extracts the Zero-Point Energy (ZPE) corrections. The mass difference of deuterium at C3 significantly lowers the ZPE compared to the undeuterated analog, which is critical for accurate thermodynamic mapping.

  • High-Level Single-Point Energy Calculations: Perform CCSD(T)/CBS (Complete Basis Set) calculations on the DFT-optimized geometries.

    • Causality: Coupled-cluster theory provides the "gold standard" electronic energies required to resolve the minute energy differences (< 1 kcal/mol) between the skew and syn conformers.

G A Generate 1-Butene-3,3-d2 Initial Geometries B DFT Optimization (B3LYP/aug-cc-pVTZ) A->B C Vibrational Frequencies (Zero-Point Energy & KIE) B->C D Syn vs. Skew Conformer Identification C->D E High-Level Single Point (CCSD(T)/CBS) D->E

Computational workflow for 1-butene-3,3-d2 conformational analysis.

Methodology 2: Experimental Determination of DKIE via Catalytic Isomerization

This workflow measures the kinetic parameters of allylic C–H/C–D activation.

  • Catalyst Preparation: Synthesize and isolate the transition metal hydride catalyst (e.g., a Ni(II) or Ru(II) hydride complex) in a glovebox to prevent oxidative degradation.

  • Substrate Introduction (Competitive Setup): In a sealed NMR tube, dissolve the catalyst in a deuterated solvent (e.g., chlorobenzene-d5). Inject a defined, equimolar ratio of 1-butene-3,3-d2 and undeuterated 1-butene.

  • Kinetic Monitoring via 1 H/ 2 H NMR: Monitor the reaction isothermally (e.g., 298 K). Track the disappearance of the allylic proton/deuteron signals and the appearance of the internal alkene signals (2-butene).

    • Causality: In situ NMR allows for real-time tracking of the 1,3-hydrogen/deuterium shift without perturbing the reaction equilibrium. The competitive setup acts as an internal control, eliminating variations in catalyst concentration or temperature.

  • Data Extraction and KIE Calculation: Plot the natural log of substrate concentration versus time to extract the pseudo-first-order rate constants ( kH​ and kD​ ). The ratio kH​/kD​ yields the primary kinetic isotope effect.

    • Self-Validation: A KIE significantly greater than 1 (e.g., 2–5) validates that the cleavage of the C3–H(D) bond is the rate-determining step in the formation of the π -allyl intermediate.

G A 1-Butene-3,3-d2 + [M]-H (Catalyst Precursor) B Alkene Coordination (Pi-Complex) A->B C Migratory Insertion (Alkyl-Metal Intermediate) B->C D Beta-Deuteride Elimination (Primary DKIE Step) C->D E 2-Butene-1-d1 + [M]-D (Isomerized Product) D->E

Mechanism of metal-catalyzed isomerization exhibiting primary DKIE.

References

  • Mechanistic studies on the catalysis of isomerization of olefins by (Ph3P)
  • Efficient Hydride-Assisted Isomerization of Alkenes via Rhodium Catalysis ResearchG
  • Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex PMC (NIH)
  • Conformational Stability of 1-Butene: An Electron Momentum Spectroscopy Investigation ACS Public
  • Conformational Stability of 1-Butene: An Electron Momentum Spectroscopy Investigation (PDF Request)
  • Evaluated Kinetics of Terminal and Non-Terminal Addition of Hydrogen Atoms to 1-Alkenes: A Shock Tube Study of H + 1-Butene ACS Public
  • A remarkable shape-catalytic effect of confinement on the rotational isomerization of small hydrocarbons AIP Publishing
  • Isotope Effects in C—H Bond Activation Reactions by Transition Metals ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note: Probing Polymerization and Isomerization Kinetics Using 1-Butene-3,3-D2

Executive Summary For researchers, materials scientists, and drug development professionals designing advanced biomedical elastomers or drug-eluting polymer matrices, controlling the precise microstructure of polyolefins...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, materials scientists, and drug development professionals designing advanced biomedical elastomers or drug-eluting polymer matrices, controlling the precise microstructure of polyolefins is critical. The thermal and mechanical properties of these materials are dictated by catalytic events such as monomer insertion, chain walking, and isomerization.

This application note provides a comprehensive guide to using 1-Butene-3,3-D2 (CAS: 18932-22-4)[1] as a mechanistic probe. By strategically placing deuterium isotopes at the allylic C3 position, researchers can isolate and quantify the Kinetic Isotope Effect (KIE) associated with β-hydride elimination—the fundamental step governing chain walking and olefin isomerization.

Mechanistic Rationale: The Causality of C3 Deuteration

To understand why 1-butene-3,3-d2 is an invaluable kinetic tool, one must examine the geometry of transition-metal-catalyzed olefin polymerization.

When 1-butene undergoes a standard 1,2-insertion , the metal center attaches to the primary carbon (C1). However, if a 2,1-misinsertion occurs, the metal center attaches to the secondary carbon (C2). In this state, the C3 position—which is specifically deuterated in 1-butene-3,3-d2—becomes the β-carbon relative to the metal.

For the catalyst to undergo "chain walking" (migrating along the polymer backbone to create branches) or chain transfer, it must first execute a β-hydride elimination . By forcing the catalyst to cleave a C–D bond instead of a C–H bond, researchers induce a primary kinetic isotope effect ( kH​/kD​ ).

  • If kH​/kD​ is large (e.g., ≈4 ), the C–H bond cleavage is the rate-determining step[2].

  • If kH​/kD​ is small (e.g., ≈1.3 ), the KIE may be secondary, or it may indicate that pre-insertion agostic interactions are the primary kinetic bottleneck[3]. Furthermore, mass spectral analysis of 1-butene-3,3-d2 isomerization products has historically been used to definitively prove the existence of metal-hydride intermediates and 1,3-hydrogen shifts[4].

Visualizing the Mechanistic Pathway

Mechanism A Active Metal Center [M]-H B Coordination of 1-Butene-3,3-D2 A->B Monomer Addition C 2,1-Insertion (Secondary Alkyl) B->C Regio-error F 1,2-Insertion (Primary Alkyl) B->F Normal Propagation D β-Deuteride Elimination (KIE Probe Step) C->D C-D Cleavage E Chain Walking / Isomerization D->E Re-insertion E->A Chain Transfer

Fig 1: Catalytic cycle highlighting the β-deuteride elimination step post-2,1-insertion.

Experimental Protocols

Protocol A: Parallel Kinetic Polymerization for KIE Determination

Self-Validating Design Principle: KIE measurements are highly sensitive to concentration and temperature variations. This protocol utilizes parallel reactors and an internal standard (n-decane) to ensure that any observed rate differences are strictly due to isotopic substitution.

Step-by-Step Methodology:

  • Reagent Purification: Pass unlabeled 1-butene and 1-butene-3,3-d2 through columns of activated 3Å molecular sieves and Selexsorb to rigorously remove moisture and oxygen.

  • Reactor Setup (Glovebox): Prepare two identical high-pressure Schlenk flasks. To each, add 50 mL of anhydrous toluene and exactly 1.0 mL of n-decane (internal standard).

  • Catalyst Activation: Inject the precatalyst (e.g., a late-transition-metal α -diimine Ni(II) complex, 10 µmol) and the appropriate cocatalyst (e.g., MAO, 1000 eq) into both reactors.

  • Monomer Introduction: Pressurize Reactor A with unlabeled 1-butene and Reactor B with 1-butene-3,3-d2 to identical partial pressures (e.g., 1 atm) at 25 °C.

  • Kinetic Sampling: Extract 0.5 mL aliquots at precisely 2, 5, 10, 15, and 30 minutes.

  • Instantaneous Quench: Immediately inject each aliquot into 2 mL of acidified methanol (0.1 M HCl). Causality Note: The acid rapidly protonates the active metal-carbon bond, destroying the catalytic center. If unacidified methanol is used, late-transition metals can persist and catalyze post-polymerization isomerization, invalidating the microstructural data.

  • Analysis: Analyze the organic layer via GC-FID to determine monomer conversion rates ( kH​ and kD​ ) relative to the n-decane standard. Isolate the precipitated polymer for GPC and 13 C NMR analysis.

Protocol B: In Situ NMR Monitoring of Olefin Isomerization

To directly observe the 1,3-hydrogen/deuterium shift during isomerization:

  • In a glovebox, charge a J. Young NMR tube with a transition metal catalyst (e.g., (Ph3​P)3​NiCl , 5 µmol) and 0.5 mL of C6​D6​ .

  • Inject 50 µmol of 1-butene-3,3-d2.

  • Monitor via 1H and 2H NMR at 298 K. Track the disappearance of the allylic −CD2​− signal and the appearance of the vinylic −CD= signal, which confirms the intramolecular shift mechanism[4].

Visualizing the Experimental Workflow

Workflow S1 Schlenk/Glovebox Setup S2 Catalyst & Cocatalyst Activation S1->S2 S3 Parallel Monomer Feed (Unlabeled vs. D2) S2->S3 S4 Kinetic Aliquot Sampling S3->S4 S5 Quench & Polymer Precipitation S4->S5 S6 GPC & NMR Analysis S5->S6

Fig 2: Parallel kinetic workflow for KIE determination using deuterated monomers.

Quantitative Data Interpretation & Benchmarks

When executing Protocol A, the resulting data should be tabulated to compare the kinetic and microstructural differences. Below is a representative data structure demonstrating the expected impact of C3-deuteration when β-hydride elimination is the rate-determining step.

ParameterUnlabeled 1-Butene1-Butene-3,3-D2Mechanistic Implication
Apparent Rate Constant ( kobs​ ) 4.2×10−3 s−1 1.5×10−3 s−1 Slower rate confirms C-D bond cleavage bottleneck.
Kinetic Isotope Effect ( kH​/kD​ ) N/A~ 2.8Primary KIE; β-hydride elimination is rate-limiting.
Polymer Branching Density 85 branches / 1000C30 branches / 1000CSuppressed β-elimination drastically reduces chain walking.
Molecular Weight ( Mw​ ) 120,000 g/mol 210,000 g/mol Slower chain transfer (via β-elimination) yields longer chains.

Sources

Application

Mechanistic Rationale: The Isomerization Dichotomy

An in-depth mechanistic understanding of catalytic alkene isomerization is a cornerstone of both petrochemical refining and complex molecule synthesis. As a Senior Application Scientist, I frequently rely on isotopic lab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic understanding of catalytic alkene isomerization is a cornerstone of both petrochemical refining and complex molecule synthesis. As a Senior Application Scientist, I frequently rely on isotopic labeling to transform ambiguous kinetic data into definitive mechanistic proof.

Among the most powerful isotopic probes available is 1-Butene-3,3-d2 . By placing two heavy deuterium isotopes exclusively at the allylic C3 position, we create a highly sensitive binary diagnostic system. The fate of these specific deuterium atoms during double-bond migration directly reveals the fundamental nature of the catalyst's active site—distinguishing definitively between a metal-hydride (alkyl) pathway and a π -allyl pathway.

This guide outlines the theoretical grounding, analytical causality, and self-validating experimental protocols required to execute and interpret 1-Butene-3,3-d2 tracer studies effectively.

When 1-butene isomerizes to 2-butene, the catalyst must facilitate the migration of a hydrogen atom from C3 to C1. The causality of how this transfer occurs defines the catalytic mechanism:

  • The Metal-Alkyl (Hydride) Mechanism: This pathway requires a pre-existing metal-hydride (M-H) or Brønsted acid site. The catalyst adds across the C1=C2 double bond to form a 2-alkyl intermediate. Subsequent β -elimination from the C3 position yields 2-butene. When using 1-butene-3,3-d2, this β -elimination forces the cleavage of a C-D bond, releasing a metal-deuteride (M-D) into the catalytic pool. This M-D species will subsequently add to other butene molecules, triggering extensive intermolecular isotopic scrambling (crossover).

  • The π -Allyl Mechanism: In this pathway, a coordinatively unsaturated metal center inserts directly into the allylic C-D bond of 1-butene-3,3-d2, forming a π -allyl metal deuteride intermediate. The deuterium is sequestered within the metal's coordination sphere and is transferred cleanly to the C1 position. This results in a strict intramolecular 1,3-shift , yielding exclusively 2-butene-1,3-d2 without any intermolecular crossover.

Table 1: Diagnostic Isotopic Distributions for 1-Butene-3,3-d2 Isomerization
Catalytic MechanismPrimary IntermediateIntramolecular 1,3-Shift?Intermolecular Scrambling?Dominant Product IsotopologueAnalytical Signature
Metal-Alkyl (Hydride) 2-Alkyl Metal ComplexNoYes (via M-D release)Statistical mixture ( d0​,d1​,d2​,d3​ )Broad MS envelope; D at multiple positions in 2H NMR
π -Allyl π -Allyl Metal DeuterideYesNoStrictly 2-Butene-1,3-d2Sharp MS d2​ peak; D exclusively at C1 and C3 in 2H NMR

Mandatory Visualization: Mechanistic Divergence

The following diagram illustrates the divergent isotopic fates of 1-butene-3,3-d2 depending on the operative catalytic cycle.

G Substrate 1-Butene-3,3-D2 (CH2=CH-CD2-CH3) MH_Mech Metal-Alkyl Mechanism (M-H Addition) Substrate->MH_Mech + M-H Catalyst Pi_Mech π-Allyl Mechanism (C-D Activation) Substrate->Pi_Mech + M Catalyst Int_Alkyl 2-Alkyl Intermediate [CH3-CH(M)-CD2-CH3] MH_Mech->Int_Alkyl Int_Allyl π-Allyl Intermediate [CH2=CH=CD-CH3]M(D) Pi_Mech->Int_Allyl Prod_Alkyl Intermolecular Scrambling Mixture of d0, d1, d2, d3 (Crossover Products) Int_Alkyl->Prod_Alkyl β-D Elimination Generates M-D Prod_Allyl Intramolecular 1,3-Shift Strictly 2-Butene-1,3-d2 (CH2D-CH=CD-CH3) Int_Allyl->Prod_Allyl D-Transfer to C1

Mechanistic divergence of 1-Butene-3,3-D2 isomerization tracking isotopic fate.

Experimental Protocols & Self-Validating Workflows

To extract authoritative data, the experimental design must account for both the mass distribution (via MS) and the spatial location of the isotopes (via NMR).

Protocol A: Homogeneous Catalytic Isomerization & NMR/MS Analysis

This protocol is designed for soluble transition metal catalysts. For example,1[1].

  • Step 1: Catalyst Preparation. In a nitrogen-filled glovebox, dissolve 5.0 mol% of the transition metal precatalyst in 0.5 mL of dry, degassed toluene- d8​ . Transfer the solution to a J. Young valve NMR tube.

  • Step 2: Substrate Introduction. Attach the NMR tube to a high-vacuum manifold. Condense 1.0 equivalent of 1-butene-3,3-d2 into the tube at 77 K (liquid nitrogen bath). Seal the valve and thaw the tube to the desired reaction temperature (e.g., 25 °C).

  • Step 3: Kinetic Monitoring ( 1H and 2H NMR). Acquire 1H NMR spectra every 15 minutes to track the disappearance of the terminal olefin protons. Concurrently, acquire 2H (Deuterium) NMR to monitor the migration of the label.

    • Causality Note: 2H NMR is critical here. It eliminates the complex J-coupling overlap inherent in the proton spectra of butenes, allowing for the direct, unambiguous observation of deuterium appearing at the C1 position—the hallmark of a 1,3-shift.

  • Step 4: Isotopologue Profiling (GC-MS). Upon reaching 50% conversion, extract a 50 μ L headspace sample using a gas-tight syringe and inject it into a GC-MS equipped with a GasPro column. Analyze the molecular ion envelope ( m/z 56–60). A sharp peak at m/z 58 confirms the π -allyl pathway, while a Gaussian distribution across m/z 56–59 indicates the metal-alkyl pathway.

  • Step 5: Self-Validation Control (Critical). Run a parallel reaction using a 1:1 mixture of unlabeled 1-butene ( d0​ ) and fully deuterated 1-butene ( d8​ ). If the MS detects d1​d7​ isotopologues in this control, intermolecular scrambling is independently verified. This confirms the operational fidelity of the MS detector and rules out purely thermal background scrambling, ensuring the protocol is self-validating.

Protocol B: Heterogeneous Gas-Phase Flow Reactor Study

This protocol is optimized for probing the nature of active sites on solid supports. For instance, 2[2], while more recently,3[3].

  • Step 1: Catalyst Activation. Load 100 mg of the solid catalyst (e.g., γ -Alumina or Zr-MOF) into a quartz flow reactor. Activate the bed under flowing Helium (or H2​ if probing hydride nodes) at the required activation temperature for 2 hours.

  • Step 2: Tracer Co-Feeding. Cool the reactor bed to the target reaction temperature. Introduce a gas mixture of 2% 1-butene-3,3-d2 in Argon at a Gas Hourly Space Velocity (GHSV) of 3000 h −1 .

  • Step 3: Operando Mass Spectrometry. Route the reactor effluent directly into a quadrupole mass spectrometer (QMS) using a heated capillary inlet. Continuously monitor the transient evolution of m/z 56, 57, 58, and 59.

    • Causality Note: In solid acid catalysis, surface hydroxyls act as Brønsted acids, forming a carbocation intermediate. This chemically mimics the metal-alkyl pathway, resulting in the rapid release of protons/deuterons back to the surface and causing extensive deuterium redistribution. Detecting a broad isotopologue envelope confirms Brønsted acidity, whereas a strict m/z 58 output points to a concerted, site-isolated isomerization event.

References

1.[1] Title: Mechanistic studies on the catalysis of isomerization of olefins by (Ph3P)3NiX Source: researchgate.net URL:

2.[2] Title: Tracer Studies of Acid-Catalyzed Reactions. VI. Deuterium Redistribution and Isotope Effects in n-Butene Isomerization over Alumina and Silica-Alumina Catalysts Source: acs.org URL:

3.[3] Title: Zr6O8 Node-Catalyzed Butene Hydrogenation and Isomerization in the Metal–Organic Framework NU-1000 Source: osti.gov URL:

Sources

Method

Application Note: Mechanistic Elucidation of Ziegler-Natta Polymerization Using 1-Butene-3,3-D2

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The precise control of polyo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The precise control of polyolefin microstructure is critical for developing advanced materials, including biocompatible polymers and controlled-release matrices used in pharmaceutical drug delivery. While standard Ziegler-Natta (ZN) catalysts are widely used for the stereospecific polymerization of α -olefins, the exact nature of the transition states—specifically regarding agostic interactions, chain-walking, and β -hydride elimination—often remains obscured in standard assays.

Utilizing 1-Butene-3,3-d2 (CAS: 18932-22-4)[1] as an isotopically labeled monomer provides a powerful diagnostic tool. In standard 1-butene, the C3​ protons are allylic to the double bond and become the β -protons of the polymer side-chain upon insertion. By replacing these with deuterium ( CD2​ ), researchers can use 2 H NMR and mass spectrometry to track the exact fate of these atoms.

Causality in Experimental Design:

  • Kinetic Isotope Effects (KIE): Measuring the kH​/kD​ ratio helps determine if hydrogen migration is involved in the rate-determining step. Historical data on ZN systems yields a KIE of ∼1.04 , proving that monomer coordination, rather than insertion, dictates the kinetic bottleneck[2].

  • Tracking Chain Transfer: If chain termination occurs via β -elimination from the side chain, a deuterium atom is transferred to the metal center, generating a Ti-D species. This leaves a distinct isotopic signature on the resulting unsaturated polymer chain end, allowing researchers to quantify competing termination pathways.

Mechanistic Pathway Visualization

The following diagram illustrates the Cossee-Arlman migratory insertion mechanism, specifically highlighting the pathway of the deuterated monomer and the competing β -deuteride elimination process.

MechanisticPathway Cat Active ZN Catalyst [Ti]-Polymer Chain Coord π-Complexation (1-Butene-3,3-d2) Cat->Coord + Monomer TS Migratory Insertion (4-Center Transition State) Coord->TS Agostic Interaction Prop Chain Propagation (Deuterium Retained) TS->Prop Primary (1,2) Insertion Elim β-Deuteride Elimination (Chain Transfer) TS->Elim Competing Pathway

Mechanistic pathways of 1-Butene-3,3-d2 insertion and competing β-deuteride elimination.

Experimental Protocols

This protocol details the synthesis of isotactic poly(1-butene-3,3-d2) using a highly active MgCl2​ -supported TiCl4​ catalyst. Every step is designed as a self-validating system to ensure scientific integrity.

Phase 1: Reagent Purification & System Preparation

Rationale: ZN catalysts are highly oxophilic. Trace moisture or oxygen will irreversibly oxidize the active Ti(III) centers to inactive Ti(IV) oxo species, killing the polymerization.

  • Glassware Preparation: Dry a 250 mL Schlenk reactor in an oven at 120 °C overnight. Assemble hot under a continuous stream of high-purity argon (or N2​ ).

  • Solvent Degassing: Purge 100 mL of anhydrous heptane with argon for 1 hour. Validation: The solvent should register <5 ppm H2​O via Karl Fischer titration.

  • Monomer Handling: 1-Butene-3,3-d2 is a volatile liquid/gas at room temperature (b.p. ∼−6 °C). Condense the monomer into a graduated Schlenk tube immersed in a liquid nitrogen bath. Perform three freeze-pump-thaw cycles to remove dissolved oxygen[3].

Phase 2: Catalyst Activation
  • Cocatalyst Addition: Inject 2.0 mL of Triethylaluminum (TEAL) (1.0 M in heptane) into the reactor at 25 °C. TEAL acts as both the alkylating agent for the titanium and a scavenger for residual moisture.

  • External Donor: Add 0.1 mmol of diisobutyldimethoxysilane (DIBDMS) to enhance stereospecificity.

  • Catalyst Injection: Slurry 15 mg of the MgCl2​/TiCl4​ precatalyst in 5 mL of heptane and inject it into the reactor.

    • Self-Validation Check: The solution will transition from colorless to a pale brown/purple suspension, visually confirming the reduction of Ti(IV) to the active Ti(III) species[3].

Phase 3: Polymerization of 1-Butene-3,3-d2
  • Temperature Equilibration: Place the reactor in a thermostatically controlled bath set to 50 °C.

  • Monomer Feed: Introduce 10 g of the purified 1-butene-3,3-d2 into the reactor. Maintain a constant pressure of 1.5 bar if feeding from a gas cylinder.

  • Reaction: Allow the polymerization to proceed for exactly 2 hours under vigorous magnetic stirring (800 rpm) to prevent mass-transfer limitations.

Phase 4: Quenching & Polymer Recovery
  • Termination: Vent the unreacted monomer carefully. Inject 10 mL of a 5% HCl in methanol solution.

    • Causality: The HCl/MeOH mixture protonates the Ti-C and Al-C bonds, instantly quenching the active centers and preventing post-polymerization isomerization.

    • Self-Validation Check: The brown catalyst color will bleach to white/colorless, confirming complete deactivation.

  • Precipitation: Pour the reaction mixture into 500 mL of rapidly stirring cold methanol to precipitate the poly(1-butene-3,3-d2).

  • Drying: Filter the polymer and dry in a vacuum oven at 60 °C to a constant weight.

Data Presentation & Expected Outcomes

The use of the deuterated monomer should yield near-identical macroscopic properties to standard 1-butene, but with distinct spectroscopic markers. The table below summarizes the expected comparative data based on established isotopic studies[2].

ParameterStandard 1-Butene1-Butene-3,3-d2Analytical Significance
Catalyst Activity 2.8×104 g/gTi·h 2.7×104 g/gTi·hNegligible difference confirms insertion is not rate-limited by C-H/C-D bond breaking.
Kinetic Isotope Effect ( kH​/kD​ ) N/A 1.04±0.03 Supports the Cossee-Arlman mechanism (coordination is rate-determining).
Molecular Weight ( Mw​ ) ∼350,000 g/mol ∼365,000 g/mol Slight increase due to the mass of the deuterium labels.
Polydispersity (PDI) 3.5 - 4.23.5 - 4.2Indicates multiple active site geometries (typical for heterogeneous ZN).
Isotacticity ( mmmm %) > 96%> 96%Stereocontrol is unaffected by β -isotopic substitution.
2 H NMR Signal NoneStrong peak at ∼1.3 ppmConfirms retention of the CD2​ group in the polymer side-chain without scrambling.

References

  • University of Cincinnati. "Catalytic Polymerization of Olefins and Acetylenes" (Mechanistic Isotope Effects). [Link]

  • ACS Catalysis. "Engineering Poly(ethylene-co-1-butene) through Modulating the Active Species by Alkylaluminum". [Link]

Sources

Application

Deuterium Labeling of Polymers Using 1-Butene-3,3-D2: A Comprehensive Guide to Synthesis, Characterization, and Applications

Abstract Deuterium labeling, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful and indispensable technique in polymer science.[1] By introducing deuterium into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Deuterium labeling, the selective replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful and indispensable technique in polymer science.[1] By introducing deuterium into a polymer structure, researchers can unlock detailed molecular-level information that is often inaccessible with other analytical methods. This guide provides a comprehensive overview of the use of 1-Butene-3,3-D2 as a monomer for synthesizing specifically labeled polymers. It details the mechanistic principles of deuterium incorporation using Ziegler-Natta catalysts, provides step-by-step protocols for synthesis and purification, outlines advanced analytical techniques for characterization, and explores key applications in materials science and pharmaceutical development.

Introduction: The Power of Selective Deuteration

Isotopically labeled polymers, where one or more atoms are replaced by their isotopes, are crucial tools for research.[] While retaining nearly identical chemical and physical properties to their non-labeled counterparts, deuterated polymers offer a unique "contrast" that can be exploited by various analytical techniques.[] The significant difference in the neutron scattering cross-sections between protium (¹H) and deuterium (²H) makes neutron scattering a particularly powerful method for studying the structure and dynamics of deuterated polymers in blends and solutions.[1][3][4]

Why 1-Butene-3,3-D2?

The use of 1-Butene-3,3-D2 offers precise control over the location of the deuterium label within the resulting polyolefin chain. By placing the deuterium atoms on the third carbon of the butene monomer, the label is incorporated into the polymer backbone in a predictable and repeating manner. This specificity is critical for a range of applications, including:

  • Mechanistic Studies of Polymerization: Tracking the fate of the deuterated monomer provides insights into the reaction mechanism, stereochemistry, and catalyst behavior.[5]

  • Polymer Dynamics and Diffusion: Labeled chains can be distinguished from unlabeled chains, allowing for the study of chain conformation, entanglement, and diffusion in polymer melts and blends.[3]

  • Pharmaceutical and Biomedical Applications: Deuterated polymers can be used as internal standards in quantitative mass spectrometry and to study the metabolic fate of polymer-based drug delivery systems.[6] The kinetic isotope effect, where C-D bonds are stronger and react slower than C-H bonds, can enhance the metabolic stability of drug molecules.[6]

Mechanistic Insights: Incorporating 1-Butene-3,3-D2 via Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are highly effective for the stereospecific polymerization of α-olefins like 1-butene.[7][8][9] The polymerization proceeds via a coordinated anionic mechanism.

The key steps involved in the incorporation of 1-Butene-3,3-D2 are:

  • Catalyst Activation: The reaction between the transition metal compound and the organoaluminum co-catalyst forms the active catalytic sites.

  • Initiation: The 1-Butene-3,3-D2 monomer coordinates to the active metal center, forming an alkene-metal complex.

  • Propagation: The coordinated monomer then inserts into the metal-carbon bond of the growing polymer chain. This process repeats, adding more monomer units and extending the polymer chain. The deuterium atoms from the 1-Butene-3,3-D2 are thus incorporated into the polymer backbone at regular intervals.

  • Termination: The growth of the polymer chain is terminated through various mechanisms, such as chain transfer to the monomer, co-catalyst, or a dedicated chain transfer agent.

The stereochemistry of the resulting polymer (e.g., isotactic, syndiotactic) is controlled by the specific Ziegler-Natta catalyst system used.[10][11][12]

Below is a simplified diagram illustrating the incorporation of 1-Butene-3,3-D2 into a growing polymer chain using a Ziegler-Natta catalyst.

G cluster_0 Polymerization Cycle Monomer 1-Butene-3,3-D2 (CH2=CH-CD2-CH3) Coordination Coordination of Monomer to Catalyst Center Monomer->Coordination Approaches Catalyst Active Catalyst Center [Ti]-Polymer Catalyst->Coordination Insertion Monomer Insertion into [Ti]-Polymer Bond Coordination->Insertion π-complex formation Propagation Chain Propagation: New Active Center Formed Insertion->Propagation Forms new C-C bond Propagation->Catalyst Ready for next monomer

Caption: Mechanism of 1-Butene-3,3-D2 incorporation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of deuterium-labeled poly(1-butene) using 1-Butene-3,3-D2.

Materials and Reagents
Reagent Grade Supplier Notes
1-Butene-3,3-D2≥98% isotopic purityIsotope SupplierHandle as a flammable gas.
Titanium(IV) chloride (TiCl₄)99.9% trace metals basisSigma-AldrichHighly corrosive and moisture-sensitive.
Triethylaluminum (Al(C₂H₅)₃)1.0 M in hexanesSigma-AldrichPyrophoric. Handle under inert atmosphere.
Anhydrous Heptane≥99%, anhydrousSigma-AldrichUse as polymerization solvent.
MethanolACS reagent gradeFisher ScientificFor quenching and precipitation.
Hydrochloric Acid (HCl)10% in MethanolFor catalyst residue removal.
Argon or Nitrogen GasHigh purity (99.998%)For maintaining inert atmosphere.
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of the deuterium-labeled polymer.

G cluster_char Characterization start Start reactor_prep Reactor Preparation (Drying & Inerting) start->reactor_prep catalyst_prep Catalyst Preparation (TiCl4 + Al(C2H5)3) reactor_prep->catalyst_prep polymerization Polymerization (Introduction of 1-Butene-3,3-D2) catalyst_prep->polymerization quenching Reaction Quenching (Acidified Methanol) polymerization->quenching precipitation Polymer Precipitation quenching->precipitation washing Washing & Filtration precipitation->washing drying Drying under Vacuum washing->drying product Deuterated Poly(1-butene) drying->product nmr NMR Spectroscopy (¹H, ²H, ¹³C) product->nmr ms Mass Spectrometry (MALDI-TOF) product->ms sans Neutron Scattering (SANS) product->sans

Caption: Experimental workflow for synthesis and characterization.

Step-by-Step Synthesis Protocol

Safety Precaution: This procedure involves pyrophoric and corrosive materials. All steps must be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is thoroughly dried in an oven at 120°C overnight and then cooled under a stream of inert gas.

  • Solvent Addition: Add 100 mL of anhydrous heptane to the reaction flask via cannula transfer.

  • Catalyst Component Addition:

    • Carefully add 10.0 mL of the 1.0 M triethylaluminum solution in hexanes to the stirring heptane.

    • Slowly add 0.5 mL of titanium(IV) chloride to the solution. A brown precipitate will form, indicating the formation of the active catalyst.

    • Age the catalyst mixture for 30 minutes at room temperature with continuous stirring.

  • Polymerization:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Introduce 1-Butene-3,3-D2 gas into the reaction vessel at a constant flow rate (e.g., 100 mL/min) through a gas dispersion tube for 2-4 hours. The progress of the polymerization can be monitored by the consumption of the monomer.

  • Quenching and Purification:

    • After the desired reaction time, stop the monomer flow and slowly quench the reaction by adding 20 mL of methanol containing 10% HCl. This will deactivate the catalyst and precipitate the polymer.

    • Stir the mixture for an additional hour to ensure complete catalyst deactivation.

    • Collect the precipitated polymer by filtration using a Büchner funnel.

    • Wash the polymer repeatedly with fresh methanol (3 x 50 mL) to remove any catalyst residues and unreacted monomer.

    • Dry the resulting white polymer powder in a vacuum oven at 60°C to a constant weight.

Characterization of Deuterated Polymers

Thorough characterization is essential to confirm the successful incorporation of deuterium, determine the isotopic purity, and assess the physical properties of the labeled polymer.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for verifying the location and extent of deuterium incorporation.[15][16][17]

  • ¹H NMR: In the proton NMR spectrum of the deuterated polymer, the signal corresponding to the protons on the third carbon of the butene monomer unit should be significantly reduced or absent.

  • ²H NMR: The deuterium NMR spectrum will show a distinct signal at the chemical shift corresponding to the labeled position, providing direct evidence of deuterium incorporation.[15]

  • ¹³C NMR: The carbon spectrum will show isotopic shifts for the carbon atoms bonded to deuterium, further confirming the label's position.

Mass Spectrometry (MS)

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), can be used to determine the molecular weight distribution of the polymer.[13] The mass of the repeating unit will be increased by two mass units for each incorporated 1-Butene-3,3-D2 monomer compared to its non-deuterated counterpart.

Neutron Scattering

Small-Angle Neutron Scattering (SANS) is a powerful technique that leverages the difference in neutron scattering length between hydrogen and deuterium to study the structure and dynamics of polymers on a nanometer scale.[3][4][18][19] By blending the deuterated poly(1-butene) with its non-deuterated analog, contrast variation can be achieved, allowing for the determination of:

  • Chain conformation and radius of gyration.

  • Polymer-polymer interaction parameters (Flory-Huggins parameter).

  • Phase behavior and morphology of polymer blends.

Technique Information Obtained Expected Result for Deuterated Poly(1-butene)
¹H NMR Location and extent of deuterationDiminished signal for protons at the C3 position.
²H NMR Direct evidence of deuteriumSignal corresponding to the C3 position.
Mass Spectrometry Molecular weight and isotopic enrichmentMass of repeating unit is 58 g/mol (vs. 56 g/mol for unlabeled).
SANS Chain conformation and blend morphologyHigh contrast against a protonated polymer matrix.

Applications in Research and Development

The ability to synthesize precisely labeled polymers like deuterated poly(1-butene) opens up a wide range of applications:

  • Understanding Polymer Physics: Deuterated polymers are essential for neutron scattering studies that probe the fundamental physics of polymer chains, such as their behavior in melts, solutions, and under deformation.[1][3]

  • Improving Polymer Blends and Composites: By visualizing the morphology of polymer blends using techniques like SANS, researchers can optimize their properties for various applications, from plastics to advanced materials.[20]

  • Drug Delivery and Pharmacokinetics: In the pharmaceutical industry, deuterated polymers can be used to trace the in-vivo fate of polymer-based drug carriers. Furthermore, the kinetic isotope effect can be strategically employed to slow down the metabolic degradation of the polymer or the conjugated drug, potentially improving its efficacy and reducing dosing frequency.[6]

Conclusion

Deuterium labeling of polymers using 1-Butene-3,3-D2 is a versatile and powerful technique for gaining deep insights into polymer structure, dynamics, and function. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to leverage this technology in their respective fields. The precise control over label placement offered by this monomer, combined with advanced analytical techniques like NMR and neutron scattering, will continue to drive innovation in materials science, polymer chemistry, and drug development.

References

  • Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. ACS Publications.
  • Isotope Labeled Polymers. BOC Sciences.
  • Biosynthesis and Characterization of Deuterated Polyhydroxyoctanoate. ACS Publications. (2006).
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. (2022).
  • Deuteration and Polymers: Rich History with Great Potential. Macromolecules. (2021).
  • Deuterated Polymers for Neutron Techniques. CORDIS, European Union. (2023).
  • Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry. (2015).
  • Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. (2023).
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..
  • Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. Semantic Scholar. (1978).
  • Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. PMC. (2024).
  • Practical approaches to labelling terminal alkynes with deuterium. PMC, NIH.
  • Chapter 1: Applications of NMR in Polymer Characterization – An Introduction. Royal Society of Chemistry. (2019).
  • Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI. (2018).
  • Synthesis of functional 'polyolefins': state of the art and remaining challenges. Chemical Society Reviews. (2013).
  • Stereospecific polymerization of olefins with supported Ziegler − Natta catalysts. ResearchGate.
  • The physics of photons and neutrons with applications of deuterium labeling methods to polymers. SciSpace.
  • Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System. MDPI.
  • Stereospecific olefin polymerization with chiral metallocene catalysts. KOPS.
  • Using deuterium to label polymers in multicomponent blends. ResearchGate.
  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. (2022).
  • Diether/diester internal electron donor in Ziegler-Natta catalysts for butene-1 polymerization. ResearchGate.
  • NMR characterization of polymers. ResearchGate.
  • The Kinetics of the Stereospecific Polymerization of a-Olefins. Advances in Catalysis. (1959).
  • Demonstration of a new purification technology for deuterium using graphene. Japan Atomic Energy Agency. (2023).
  • Quantitative Structure Analysis of a Near-Ideal Polymer Network with Deuterium Label by Small-Angle Neutron Scattering. Macromolecules. (2020).
  • Ziegler–Natta Catalysts. Encyclopedia of Polymer Science and Technology.
  • Synthesis, Characterization, and Deuterium Labeling of Polyamides. The Aquila Digital Community.
  • Stereoselective Copolymerization of Olefin with Polar Monomers to Access Stereoregular Functionalized Polyolefins. MDPI. (2022).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Butene-3,3-D2

Welcome to the Technical Support Center for the purification of isotopically labeled 1-Butene-3,3-D2. This guide is designed for researchers and drug development professionals who require high-purity deuterated alpha-ole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of isotopically labeled 1-Butene-3,3-D2. This guide is designed for researchers and drug development professionals who require high-purity deuterated alpha-olefins for mechanistic studies, isotopic labeling, or pharmaceutical synthesis.

Due to the virtually identical physical properties of C4 alkene isomers and the risk of isotopic scrambling, standard purification methods often fail. This guide provides field-proven, self-validating troubleshooting protocols to ensure both chemical purity and isotopic integrity.

Quantitative Data: Separation Challenges

The primary challenge in purifying 1-butene-3,3-d2 lies in removing unreacted precursors and side-product isomers (isobutylene, cis/trans-2-butene). Because their boiling points are separated by mere fractions of a degree, cryogenic distillation is highly inefficient[1].

Table 1: Physical Properties and Separation Metrics of C4 Alkenes

CompoundBoiling Point (°C)Relative Volatility (vs 1-Butene)Steric Hindrance at Double Bond π -Complexation Affinity (Ag + )
1-Butene-3,3-D2 -6.31.00Low (Terminal)High
Isobutylene -6.9~1.01Moderate (Gem-dimethyl)Moderate
trans-2-Butene 0.9~0.80High (Internal, trans)Low
cis-2-Butene 3.7~0.70High (Internal, cis)Low

Troubleshooting & FAQs

Q1: Why is simple fractional distillation failing to separate my 1-butene-3,3-d2 from isobutylene and 2-butenes?

A: The boiling points of 1-butene (-6.3 °C) and isobutylene (-6.9 °C) are too close for standard fractional distillation, resulting in a relative volatility near 1.00[1]. To break this thermodynamic limitation, you must exploit chemical differences rather than physical ones. We recommend Extractive Distillation using aqueous silver nitrate (AgNO 3​ ) or gas-phase separation using specialized Metal-Organic Frameworks (MOFs)[2][3].

Q2: How does Silver Nitrate ( AgNO3​ ) extractive distillation selectively isolate 1-butene?

A: Transition metal ions like Ag + act as selective π -electron acceptors, reversibly binding to the carbon-carbon double bond of alkenes[4]. Because 1-butene is an alpha-olefin, its terminal double bond presents significantly less steric hindrance than the internal double bonds of 2-butenes[1]. Consequently, 1-butene forms a much stronger coordination complex with Ag + , allowing it to partition preferentially into the aqueous silver nitrate phase while the 2-butenes remain in the gas phase[2].

Q3: I am observing deuterium loss and double-bond migration (forming 2-butene-1,1-d2) when passing the gas over zeolite or acidic alumina. How do I prevent this?

A: You are observing acid-catalyzed isotopic scrambling. Brønsted acid sites (H + ) on standard zeolites or acidic alumina protonate the double bond, forming a secondary butyl carbenium ion intermediate[5][6]. This intermediate undergoes rapid hydride/deuteride shifts and bond rotations before eliminating a proton or deuteron to reform the double bond, leading to both isomerization (1-butene to 2-butene) and the loss of your specific D2 label[5][6]. Solution: You must strictly avoid Brønsted acids. Use non-acidic purification matrices, such as the MOF Ni 2​ (m-dobdc), which relies on coordinatively unsaturated metal sites rather than acidic protons for separation[3].

Scrambling Alumina Acidic Support (Zeolite/Alumina) Protonation Brønsted Acid Site (H+) Protonates Double Bond Alumina->Protonation Carbocation Secondary Butyl Carbenium Ion Protonation->Carbocation Adds H+ Migration Hydride/Deuteride Shift & Bond Rotation Carbocation->Migration Reversible Scrambled Isotopic Scrambling & Isomerization (2-Butene) Migration->Scrambled Loss of D+ or H+

Mechanism of acid-catalyzed isotopic scrambling and isomerization in deuterated butenes.

Experimental Protocols

Protocol A: Extractive Distillation via Aqueous Silver Nitrate

This protocol leverages π -complexation to separate 1-butene-3,3-d2 from 2-butenes and isobutylene[2].

System Validation Check: To ensure the system is self-validating, monitor the mass flow rate of the off-gas. A sudden drop in off-gas flow indicates complete saturation of the Ag + complex.

  • Preparation of the Extractive Solvent: Dissolve highly pure AgNO 3​ in deionized water to create a 50-60% (w/w) aqueous solution[2]. Maintain the solution in a darkened, temperature-controlled absorption column at 10 °C to 15 °C to maximize complexation thermodynamics.

  • Gas Introduction: Feed the crude 1-butene-3,3-d2 gas mixture into the bottom of the absorption column at a controlled flow rate.

  • Selective Absorption: As the gas bubbles through the column, 1-butene-3,3-d2 selectively forms a π -complex with the Ag + ions and dissolves into the liquid phase[2]. Isobutylene and 2-butenes, which have lower affinities, will pass through and exit the top of the column as off-gas[2].

  • Thermal Desorption: Transfer the 1-butene-enriched AgNO 3​ solution to a desorption vessel. Heat the solution to 80 °C – 100 °C. The thermal energy breaks the Ag + -alkene complex, releasing pure 1-butene-3,3-d2 gas[2].

  • Drying and Collection: Pass the evolved gas through a column of activated, strictly neutral 3A molecular sieves to remove water vapor, then condense the purified 1-butene-3,3-d2 in a liquid nitrogen-cooled receiving flask.

Workflow Start Crude 1-Butene-3,3-D2 Mixture AgNO3 Absorption Column 50% AgNO3 at 15 °C Start->AgNO3 GasPhase Off-Gas: 2-Butenes & Isobutylene AgNO3->GasPhase Low Affinity LiquidPhase Liquid Phase: Ag+ / 1-Butene Complex AgNO3->LiquidPhase High Affinity Heating Thermal Desorption (Heat to 85 °C) LiquidPhase->Heating Drying Neutral 3A Sieves (Water Removal) Heating->Drying Gas Evolution PureProduct Pure 1-Butene-3,3-D2 Drying->PureProduct

Workflow for the extractive distillation of 1-Butene-3,3-D2 using aqueous silver nitrate.

Protocol B: Gas-Phase Adsorption using Ni 2​ (m-dobdc) MOF

For ultra-high purity applications where aqueous exposure must be avoided, Metal-Organic Frameworks offer a superior, energy-efficient alternative[3]. Ni 2​ (m-dobdc) features a high density of coordinatively unsaturated Ni 2+ sites. The high charge density of these open metal sites reverses the typical cis-2-butene selectivity, strongly favoring the adsorption of 1-butene[3].

  • MOF Activation: Pack a stainless-steel breakthrough column with synthesized Ni 2​ (m-dobdc) pellets. Activate the MOF by heating to 180 °C under dynamic vacuum (< 10 −3 torr) for 12 hours to strip all coordinated solvent molecules from the Ni 2+ sites.

  • Temperature Equilibration: Cool the column to 40 °C. Maintaining this specific temperature is critical for optimizing the thermodynamic separation factor between 1-butene and 2-butene isomers[3].

  • Multicomponent Breakthrough: Flow the crude C4 mixture through the column. The 2-butene isomers will elute first due to their weaker interaction with the Ni 2+ sites[3]. Monitor the effluent using an inline Gas Chromatograph (GC-FID).

  • Product Recovery: Once the 2-butenes have fully eluted and the GC detects the leading edge of 1-butene, switch the effluent valve to your collection vessel. Apply a mild temperature swing (heating the column to 100 °C) or a vacuum swing to rapidly desorb and collect the highly purified 1-butene-3,3-d2[3].

  • Isotopic Validation: Dissolve a small aliquot of the purified gas in CDCl 3​ at -20 °C. Perform 1 H and 2 H NMR. The strict absence of a vinylic deuterium signal confirms that the deuterium label remains perfectly localized at the allylic C3 position, validating the non-acidic nature of the MOF.

References

  • Google Patents (US3322845A)
  • Thermodynamic Separation of 1-Butene from 2-Butene in Metal–Organic Frameworks with Open Metal Sites ChemRxiv / Journal of the American Chemical Society URL:[Link]

  • Glycerol-based Immobilized Liquid Membranes for Olefin−Paraffin Separation Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Separation of C6-Olefin Isomers in Reactive Extractants IEEE Xplore URL:[Link]

  • Microwave study of the mechanism of n-butene isomerization over p-toluene sulphonic acid Transactions of the Faraday Society (RSC Publishing) URL:[Link]

  • Isomerization of Butenes over Thorium Dioxide ResearchGate / Bulletin of the Chemical Society of Japan URL:[Link]

Sources

Optimization

Part 1: Core Mechanistic Challenges (FAQs)

Technical Support Center: Troubleshooting the Catalytic Deuteration of 1-Butene The synthesis of regioselectively deuterated alkanes is a critical step in pharmacokinetic profiling and drug development. However, the deut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Catalytic Deuteration of 1-Butene

The synthesis of regioselectively deuterated alkanes is a critical step in pharmacokinetic profiling and drug development. However, the deuteration of terminal alkenes like 1-butene frequently suffers from poor isotopic purity, yielding unwanted isomers and poly-deuterated byproducts. As a Senior Application Scientist, I have designed this technical guide to dissect the thermodynamic and kinetic root causes of these failures and provide self-validating workflows to achieve precise isotopic labeling.

Q: Why is my 1-butene converting into 2-butene (cis/trans) instead of fully deuterating to butane-1,2-d2? A: This is a classic manifestation of the1[1]. When 1-butene and deuterium gas co-adsorb onto a heterogeneous catalyst (such as Pd/Al₂O₃), the first step is the addition of a single deuterium atom to form a half-deuterated surface alkyl intermediate (C₄H▱D-Metal)[2]. However, this step is highly reversible. If the activation energy for beta-hydride elimination is lower than that for the reductive elimination of the second deuterium atom, the metal will abstract a hydrogen atom from the adjacent C3 position. This forms 2-butene, which readily desorbs from the catalyst surface[2]. Because thermodynamic equilibrium favors the internal alkene, you will observe significant accumulation of cis- and trans-2-butene.

HP_Mechanism cluster_0 Catalytic Surface (Heterogeneous) A 1-Butene + D2 (Gas Phase) B Co-adsorption on Metal A->B Adsorption C Half-Deuterated Alkyl (C4H8D-Metal) B->C D-Addition D Reductive Elimination (Butane-1,2-d2) C->D +D (Target Pathway) E Beta-Hydride Elimination C->E -H (Side Reaction) G H/D Scrambling (Butane-dx) C->G Reversible Exchange F 2-Butene (cis/trans) E->F Desorption

Fig 1. Horiuti-Polanyi mechanism showing 1-butene deuteration, isomerization, and H/D scrambling.

Q: Why am I detecting butane-d3, butane-d4, and unreacted but deuterated 1-butene in my mass spec (H/D Scrambling)? A: H/D scrambling occurs due to the exact same reversibility of the alkyl intermediate[3]. As the alkene repeatedly undergoes beta-hydride elimination and re-addition on the catalyst surface, it essentially "swaps" its native protons for deuterium atoms. This continuous cycle leads to a statistical mixture of isotopologues (butane-dₓ) rather than the precise addition of two deuterium atoms across the double bond[3]. Transition metals like palladium can catalyze the 4 even before full saturation occurs[4].

Part 2: Self-Validating Experimental Workflows

To suppress beta-hydride elimination, we must (a) saturate the metal surface with D₂ to force the forward reaction (reductive elimination), and (b) select a catalyst that inherently favors reductive elimination over beta-hydride abstraction.

Standard Operating Procedure: Regioselective Deuteration of 1-Butene

  • Step 1: Catalyst Selection

    • Action: Replace Pd/Al₂O₃ with 5% Pt/C or a homogeneous Crabtree's catalyst (Ir-based).

    • Causality: Palladium is notorious for promoting rapid double-bond migration[2]. Platinum and Iridium have higher kinetic barriers for beta-hydride elimination, favoring direct saturation[4].

  • Step 2: Manifold Purging & D₂ Saturation (Validation Gate 1)

    • Action: Purge the Schlenk line and reaction vessel with Argon 3x, then flush with >99.9% D₂ gas. Pressurize the system to 3–5 atm of D₂.

    • Causality: High D₂ pressure increases the surface coverage of deuterium on the catalyst. According to Le Chatelier's principle, this accelerates the second step of the Horiuti-Polanyi mechanism, trapping the intermediate before it can isomerize[1].

    • Self-Validation: Run a blank D₂ sample from the headspace through GC-MS. If m/z 2 (H₂) or m/z 3 (HD) is detected above baseline, abort and re-purge. Residual H₂ is the primary cause of unwanted butane-d1.

  • Step 3: Temperature-Controlled Alkene Introduction

    • Action: Cool the reaction vessel to 0°C to 10°C. Introduce 1-butene slowly via a mass flow controller.

    • Causality: Lower temperatures reduce the thermal energy available to overcome the activation barrier for beta-hydride elimination, kinetically favoring the irreversible reductive elimination pathway.

  • Step 4: Real-Time Monitoring & Quenching (Validation Gate 2)

    • Action: Sample the headspace every 15 minutes using a gas-tight syringe and inject into a GC-MS.

    • Self-Validation: Monitor m/z 60 (butane-d2) vs. m/z 58 (butane-d0) and m/z 56 (unreacted butenes). If m/z 56 shows a shift in retention time (indicating cis/trans-2-butene formation), the beta-hydride elimination pathway is active. Corrective action: Immediately increase D₂ pressure by 2 atm and drop the temperature by 5°C.

Troubleshooting Start Issue: High 2-Butene Yield or Isotopic Scrambling CheckCat Evaluate Catalyst & Conditions Start->CheckCat Pd Pd Catalyst / Low D2 Pressure CheckCat->Pd Current State Pt Pt Catalyst / High D2 Pressure CheckCat->Pt Current State Action1 Switch to Pt or Homogeneous Ir Pd->Action1 Action2 Increase D2 Pressure & Lower Temp Pd->Action2 Success Target Regioselective Deuteration Pt->Success Optimize Temp Action1->Success Action2->Success

Fig 2. Step-by-step troubleshooting workflow for resolving 1-butene isomerization and scrambling.

Part 3: Catalyst Performance & Quantitative Data

The choice of catalyst dictates the ratio of reductive elimination to beta-hydride elimination. Use the table below to align your experimental goals with the correct catalytic system.

Catalyst TypePrimary Reaction PathwayIsomerization RateH/D Scrambling ExtentRecommended Use Case
Pd/Al₂O₃ Reversible Horiuti-PolanyiHigh (>40%)Extensive (d1–d4)Studying reaction mechanisms; deliberate isotopic scrambling.
Pt/C Reductive EliminationModerate (10–20%)ModerateGeneral deuteration where slight isotopic impurity is acceptable.
Homogeneous Ir Direct Syn-AdditionVery Low (<5%)MinimalHigh-purity drug development requiring exact regioselectivity.

References

  • Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation , Journal of Chemical Education, 1

  • Kinetics of Liquid-Phase 1-Butene Hydroisomerization over Pd/Al2O3 Catalysts , ACS Publications, 2

  • Investigating the Mechanism of Alkyne Hydrogenation through an Open-Ended, Inquiry-Based Undergraduate Research Project Exploring Heterogeneous Catalysis , Journal of Chemical Education, 3

  • The Mechanism of Isomerization of Olefins with Transition Metal Catalysts , Electronics and Books, 4

Sources

Troubleshooting

Troubleshooting low deuterium incorporation in butene

Welcome to the Isotope Labeling Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in isotopic labeling: achieving high de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotope Labeling Technical Support Center . As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in isotopic labeling: achieving high deuterium (D) incorporation in volatile, low-molecular-weight alkenes like butene.

Butene presents a unique physical challenge. Because it is a gas at standard temperature and pressure (1-butene boils at -6.3 °C), gas-liquid mass transfer limitations often compound the thermodynamic and kinetic barriers of H/D exchange. This guide bypasses generic advice, providing you with field-proven diagnostic frameworks, mechanistic causality, and self-validating protocols to ensure your labeling campaigns succeed.

Part 1: Diagnostic Framework & Causality

When deuterium incorporation stalls, the failure mode is rarely a single variable. It is typically a systemic collapse of the kinetic equilibrium between the forward deuteration rate and the reverse protonation rate (H/D back-exchange).

TroubleshootingWorkflow Start Low D-Incorporation Observed in Butene CheckD 1. Verify D-Source (e.g., D2O > 99.9%) Start->CheckD CheckCat 2. Assess Catalyst (Poisoning / Loading) Start->CheckCat CheckMoisture 3. Check for H2O (Back-Exchange) Start->CheckMoisture CheckVol 4. System Pressure (Mass Transfer) Start->CheckVol SolD Replace D2O/D2 Increase Equivalents CheckD->SolD Impure/Depleted SolCat Screen Co/Ir/Ru Optimize Ligands CheckCat->SolCat Inactive SolMoisture Rigorous Schlenk Flame-dry glassware CheckMoisture->SolMoisture Protic Contamination SolVol Use sealed autoclave Optimize stirring CheckVol->SolVol Gas Escape

Diagnostic workflow for troubleshooting low deuterium incorporation in butene.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My deuterium incorporation in butene is capping at 60-70% despite using a massive excess of 99.9% D₂O. What is causing this thermodynamic ceiling? A1: This is the hallmark of H/D back-exchange and sluggish D₂O dissociation kinetics[1]. Protons from adventitious moisture, non-deuterated solvents, or even the glass reactor walls can exchange with the newly introduced deuterium atoms[2]. Furthermore, if your catalyst is undergoing partial deactivation (e.g., CO poisoning from trace substrate decarbonylation[3]), the forward rate of insertion drops, allowing the background protonation equilibrium to dominate. Solution: Ensure rigorously anhydrous conditions for all non-D₂O reagents. Switch to a highly active photoredox cobaloxime catalyst system, which drives the Co(III)-H/D exchange far beyond standard thermal equilibrium[4].

Q2: I am observing isomerization of 1-butene to 2-butene during the H/D exchange process. How do I prevent this? A2: Transition metal catalysts (like Ir, Ru, or Fe) operate via a hydrometalation/β-hydride elimination pathway. Because β-hydride elimination can occur at adjacent carbons, double bond migration is an inherent mechanistic consequence[5][6]. Solution: If regiochemical fidelity is critical, abandon direct H/D exchange. Instead, utilize a reductive deuteration approach starting from 1-butyne. Using a poisoned palladium catalyst (Pd/C) with in situ generated D₂ gas (from NaBD₄ and AcOD) allows for stereoselective syn-addition of deuterium without double bond migration[7].

Q3: How does the volatility of butene impact the catalytic cycle, and how should I compensate? A3: At room temperature, butene resides primarily in the headspace, severely limiting its concentration in the solvent where the active metal-deuteride species resides. This mass transfer limitation starves the catalyst, leading to low conversion and extended reaction times that favor isotopic scrambling. Solution: Conduct the reaction in a sealed, pressure-rated autoclave. Over-pressurize the system with an inert gas (Argon) to increase the solubility of butene in the deuterated solvent phase.

Part 3: Quantitative Data & Catalyst Comparison

To make an informed decision on your synthetic route, compare the established catalytic systems for alkene deuteration.

Catalyst SystemDeuterium SourcePrimary MechanismTypical D-Inc. (%)Key Limitations & Causality
Cobaloxime / [Ir] D₂OPhotoredox Co(III)-D insertion>95%Requires visible light penetration; scale-up requires flow reactors[4].
[dmpe₂FeCl₂] / NaOtBu CD₃ODReversible C–H metallation80–90%Highly air/moisture sensitive; requires strictly inert glovebox handling[5].
Pd/C + NaBD₄/AcOD NaBD₄ / D₂OReductive deuteration (Alkyne to Alkene)>98%Risk of over-reduction to butane if reaction time is not strictly controlled[7].
Ir-Pincer Complex D₂OReversible insertion/elimination>90%Causes rapid isomerization of terminal alkenes to internal alkenes[6].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a Self-Validating Checkpoint . This prevents the consumption of expensive deuterated reagents in a compromised system.

Protocol: Visible-Light Promoted Direct Deuteration of Butene[4]

Causality: This method uses a dual-catalyst system. The Ir-photoredox catalyst harvests light to reduce the Cobaloxime to a Co(I) state, which rapidly oxidatively adds D₂O to form the highly active Co(III)-D species.

Mechanism Co1 Co(II) Precatalyst Photoredox Ir-Photoredox Cycle (Visible Light) Co1->Photoredox Reduction Co3H Co(III)-D Species (Active Catalyst) Photoredox->Co3H + D+ from D2O Insertion Migratory Insertion Co3H->Insertion Alkene Butene (Dissolved) Alkene->Insertion Elimination β-Hydride Elimination Insertion->Elimination Elimination->Co1 Co(III)-H Release Product Deuterated Butene Elimination->Product D-Incorporated D2O D2O (Isotope Source) D2O->Co3H

Visible-light promoted Co(III)-D mediated reversible H/D exchange mechanism.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add Cobaloxime catalyst (8 mol%), [Ir(ppy)₂dtbbpy]PF₆ (0.5 mol%), and DIPEA (20 mol%) to a heavy-walled pressure tube equipped with a magnetic stir bar.

  • Solvent Addition: Add rigorously degassed D₂O (100 equivalents relative to butene). Note: Degassing D₂O via freeze-pump-thaw is critical to prevent oxygen quenching of the Ir-triplet state.

  • Substrate Introduction: Condense butene (1.0 equiv) into the pressure tube at -78 °C using a Schlenk line. Seal the tube tightly with a Teflon screw cap.

  • System Validation Checkpoint: Allow the system to warm to room temperature. Irradiate with blue LEDs (450 nm) for exactly 30 minutes. Extract a 10 µL headspace sample using a gas-tight syringe and inject it into a GC-MS.

    • Validation Logic: If the molecular ion peak shows <15% D-incorporation at this stage, the system is contaminated with H₂O or oxygen. Abort, re-dry the system, and restart. If >15%, the catalytic cycle is active.

  • Full Reaction: Continue irradiation under vigorous stirring (1000 rpm to maximize gas-liquid interface) for 18 hours.

  • Harvesting: Cool the reactor to -78 °C to condense the deuterated butene, then vacuum transfer the volatile product to a pre-weighed, liquid-nitrogen-cooled storage cylinder. Analyze final D-incorporation via quantitative gas-phase ¹H and ²H NMR[2].

References

  • Benchchem. "Technical Support Center: Troubleshooting Low Yields in Deuterated 1-Hexene Synthesis." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEufnJZE6PTqtZPUZGIRgbVpkxwn4gb_2zy-Lb6eHov7EswqJP9Ca2dsMbS4P44H2T9qOoMVkK-CsKEiDDJ5Yfq3-W8Kc6xY9v6ZnK1AvPgBVhsXb5uEZgrdEtI1fRDJeeh3FSmxE3bIMbyyZ-7bPJC_2dNWuoR7gfgraWCGLtNkI61o9-zdQji5rxgqOfP-WzSQKWy50SY547sFN9q6DYmm72o2NQtGn8SB_n0FvHHbe4=]
  • Zongbin, Jia, et al. "Visible Light Promoted Direct Deuteration of Alkenes via Co(III)–H Mediated H/D Exchange." CCS Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOPOAULVzKt8RP7NbW1trPmpGF2goLZmSucSNUmCbo7Mi2lCf6-40XzwsHmtNQ4mtQ-Gr6f3jbH6oTLnmBMJa48SVGhOQvek3e6bAytNk1IJWtdaDXp8O3awjaEnuL-a5Iti0owbQ87yA5W1j6wVLYOvS88hf9ZgUGb5Yx]
  • RSC Publishing. "Iron-catalysed alkene and heteroarene H/D exchange by reversible protonation of iron-hydride intermediates." Chemical Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi7EB41p91mrq7fJ94SokdXNA5xBvbEA6IpqkJYFo_eIrlkr12yEOR4MZa93axc7_gMCRH32kJfkZWTZVjk_8ywVzRi7Qb8-G6MNgeI70552PiKDKnxOIpcsPxIm-lytBPDCmjedFQVc4VtZtKykXcLmL8VAEPFb7S]
  • ResearchGate. "Heterogeneous catalytic deuteration using D2O and advances in the application of deuterium labelling." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH89bbPHfmVDGBUH2BmItUb18BhBhg3JFMmqVLH7UOII1JFu3kzBDdUJJpD-7L0kxRQaoIQ2TxXtrQWZycWIAK_4DgWByRwj5_IHl3PRX3WabPsIzFcjWJGyiumvimvMLXfO9QJGZVjhRy01cnoQxfMQqgUJmZYHy8GyiBe4hc6qlPX1zKD_rKawCh5OAhwtbTZUvwT3Aed1B1D29B_24_EZMYM4dOX3nAgqElHnKoznRB3G9k0nIA0O4fkzUacmEnh0d7Z3b3PBRt5TmkIie5Zt8mfpF4=]
  • Sciforum. "Deuteration of alkenes with NaBD4/AcOD in presence of Pd on carbon." Sciforum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQbgpd26XsG6icMv-ontR4UDtwdinDN2C5WjgE5JdVNfT-A9dS_uoH0PXq5NannWwwbuD7PzuChUNBg_qK0NS1AzjaQq2z8UDZFOR5Y4dlHayxUTBgBKjwZICDky7-a1_5mLfnn4II1-W1tDfo9yw=]
  • ACS Publications. "Selective H/D Exchange at Vinyl and Methylidene Groups with D2O Catalyzed by an Iridium Complex." Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDveJ26rBAbflHFvVp4qsEf5ZpvTmVC9rBZLSjEXw-roJ6_1gzFmnKrhWf9WUHwyN5c2FcHfDafGVZ5B9i-i1iWZa90ql4i5BDOKIjgJc3yTLBcUOL9MIUvq6uJ0DsQBW_sHAxbxicuzt0U2eBVK4=]
  • Benchchem. "Technical Support Center: Optimizing Deuterium Labeling Reactions." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbahU9I1uMVBPKuCuiSLXTZn-PEoQdbKTd3peZOd_XgllCnsSYpSsNvl5xEnIHB-7dNK-u7gxkNDsK9QeQZbdrzG8wbWwPYMEvDaeE0OdcQIhvFH-yDq-WFgIP4naZUMJlw5dJh2DILt3GKW4f_MLTfTXJJjO5UD1VhpolaijfRQjJawf4Vbb9klvwnIYHXDxH9AZD_008XeX13LhH]
  • SciSpace. "Tuning the Reactivity of a Heterogeneous Catalyst using N‐Heterocyclic Carbene Ligands for C‐H Activation Reactions." SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-jGMHCWgVyUITPSsIc3cAoOfOb-sUvvNyczG3gAqRGO05DxVRMm47EoKt0XZzTM-L-7QzqTLNIm1lUc6XXqhTvs5dki_xO5ZexYBU2i5px5PXq8ncnbixb3vtsSkDoY0hmdIKWn2FwHTxNajxxDRLG0Qgl6DKOffSe2ITt89tArCkWpKkWgLit5fVSbTpw7QEpIIx1eG3pFf5iSk=]

Sources

Optimization

Technical Support Center: Stabilizing 1-Butene-3,3-d2 for Long-Term Storage

Welcome to the Technical Support Center for 1-Butene-3,3-d2 . As a critical isotopically labeled precursor used in mechanistic studies, advanced materials, and drug development, 1-Butene-3,3-d2 requires rigorous handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Butene-3,3-d2 . As a critical isotopically labeled precursor used in mechanistic studies, advanced materials, and drug development, 1-Butene-3,3-d2 requires rigorous handling. Because it is a highly volatile and reactive alkene, maintaining its isotopic and chemical integrity over time demands strict environmental controls.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers prevent auto-polymerization and H/D exchange during long-term storage.

Part 1: Core Storage & Stability FAQs

Q: What are the fundamental storage requirements for 1-Butene-3,3-d2? A: 1-Butene-3,3-d2 (CAS: 18932-22-4) is a highly flammable, colorless gas at room temperature [5]. It must be stored in approved, high-pressure gas cylinders (typically carbon-steel lecture bottles equipped with CGA 170 brass valves) [3]. The ambient storage temperature must never exceed 52 °C (125 °F) . Exceeding this temperature can cause dangerous pressure buildup, potentially leading to the premature activation of the pressure relief device or cylinder failure [1, 2].

Q: Why is my 1-Butene-3,3-d2 degrading over time, and what is its official shelf life? A: Degradation typically occurs via two distinct mechanistic pathways:

  • Auto-polymerization: Triggered by free radicals, trace oxygen, or UV exposure.

  • H/D Exchange & Isomerization: Triggered by trace moisture or Lewis acidic/basic sites on the storage container walls.

When stored correctly under partial vacuum or atmospheric pressure in passivated cylinders, the compound is highly stable. However, industry standards dictate that the compound should be re-analyzed for chemical and isotopic purity after three years of continuous storage [3].

Part 2: Troubleshooting Guide - Isotopic Purity & Polymerization

Q: I am observing a loss of isotopic purity (H/D exchange) specifically at the C3 position via NMR. How do I prevent this? A: The Causality: The deuterium atoms at the allylic C3 position of 1-butene are slightly acidic due to the resonance stabilization of the resulting allyl anion. Exposure to trace moisture or basic/acidic active sites on the inner walls of unpassivated metal cylinders can catalyze rapid H/D exchange with the environment. The Solution: Always use thoroughly baked-out and passivated cylinders. Ensure that the vacuum line used for any gas transfer is rigorously dried and purged with ultra-high purity (UHP) argon prior to use.

Q: My cylinder pressure has dropped unexpectedly, and I found a viscous residue inside. What went wrong? A: The Causality: This is a classic symptom of runaway auto-polymerization. 1-Butene polymerization is an exothermic process. If initiated by free radicals or oxygen, it creates a positive feedback loop where the released heat accelerates further chain propagation, consuming the gas and leaving behind a poly(1-butene) residue [4]. The Solution: Introduce a radical scavenger. Phenolic inhibitors are commonly used at concentrations of 10–100 ppm to deactivate highly reactive free radicals and halt chain propagation before it can gain momentum [4].

Part 3: Visualizing Degradation and Storage Workflows

degradation_pathways A 1-Butene-3,3-d2 (Intact) B Radical Initiation (O2, UV, Heat) A->B Exposure C Acid/Base Catalysis (Moisture, Metal Ions) A->C Contamination D Auto-Polymerization (Viscous Residue) B->D Chain Propagation E H/D Exchange (Isotopic Purity Loss) C->E Protonation

Fig 1: Mechanistic degradation pathways of 1-Butene-3,3-d2 during storage.

storage_workflow S1 Bake-out & Passivation S2 Inhibitor Doping S1->S2 S3 Cryogenic Transfer S2->S3 S4 Storage (< 52°C) S3->S4 S5 NMR Validation S4->S5

Fig 2: Self-validating workflow for cryogenic transfer and storage.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Cylinder Passivation and Cryogenic Transfer

Causality: Trace moisture and Lewis acidic sites on the inner walls of unpassivated metal cylinders catalyze H/D exchange at the allylic C3 position. Baking out the cylinder removes these catalytic sites, preserving isotopic purity.

  • Bake-Out: Connect the empty carbon-steel receiving cylinder to a high-vacuum manifold (< 10⁻⁴ Torr). Heat the cylinder to 150 °C using heating tape for 12 hours to desorb trace water and volatile contaminants.

  • Cooling: Allow the cylinder to cool to room temperature under a dynamic vacuum, then backfill with UHP Argon.

  • Manifold Connection: Connect the source cylinder (containing 1-Butene-3,3-d2) and the receiving cylinder to the manifold. Purge the connection lines 3 times with Argon.

  • Cryo-Pumping: Submerge the receiving cylinder in a liquid nitrogen dewar (-196 °C).

  • Transfer: Slowly open the valves. The temperature differential will cryo-pump the 1-butene gas (boiling point ~ -6.3 °C) into the receiving cylinder.

  • Self-Validation Step: Close all valves and allow the receiving cylinder to warm to 20 °C. Attach a pressure gauge. A stable pressure reading matching the expected vapor pressure of 1-butene at 20 °C (~2.6 atm) confirms a complete, leak-free transfer.

Protocol 2: Inhibitor Doping for Long-Term Storage

Causality: 1-Butene polymerization is an exothermic chain reaction driven by free radicals. Adding a phenolic inhibitor scavenges these radicals, terminating the chain propagation before it alters the bulk material [4].

  • Preparation: Prepare a concentrated stock solution of 4-tert-butylcatechol (TBC) in a volatile, inert, deuterated solvent (e.g., Benzene-d6) to avoid introducing non-deuterated protons.

  • Injection: Prior to the cryogenic transfer (Protocol 1, Step 4), inject a calculated micro-aliquot of the TBC solution into the receiving cylinder to achieve a final bulk concentration of 10–50 ppm [4].

  • Agitation: After the cryogenic transfer is complete and the cylinder has warmed to room temperature, gently agitate the cylinder to ensure the inhibitor is uniformly distributed in the pressurized liquid phase.

  • Self-Validation Step: Withdraw a micro-sample after 24 hours and run a ¹H/²H NMR. The absence of broad polymeric baseline peaks and the retention of sharp multiplet signals confirm that the inhibitor is active and no polymerization has initiated.

Part 5: Quantitative Data Summaries

Table 1: Physicochemical Properties & Storage Parameters

ParameterValue / GuidelineImpact on Storage
CAS Number 18932-22-4 [5]Identification and safety tracking.
Boiling Point ~ -6.3 °CRequires pressurized cylinders or cryogenic conditions for liquid state.
Max Storage Temp 52 °C (125 °F) [1, 2]Exceeding this triggers pressure relief valves and accelerates degradation.
Isotopic Re-analysis Every 3 Years [3]Ensures H/D exchange has not compromised the C3 position.

Table 2: Polymerization Inhibitor Guidelines

Inhibitor TypeRecommended ConcentrationMechanism of ActionRemoval Method (Pre-Reaction)
Phenolic (e.g., TBC) 10 – 100 ppm [4]Radical scavenger; deactivates propagating polymer chains.Pass gas through an activated alumina column.

References

  • 1-Butene - AMP Home Page General Air
  • SAFETY D
  • 1-Butene-1,1-d2 (gas)
  • Strategies to prevent polymerization of 1-butene during synthesis Benchchem
  • C4H8 - Chemical Dictionary - Guidechem Guidechem
Troubleshooting

Analytical challenges in 1-Butene-3,3-D2 characterization

Welcome to the Technical Support Center for Isotopic Alkene Characterization. As a Senior Application Scientist, I have designed this guide to address the specific physical and analytical hurdles associated with 1-Butene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Alkene Characterization. As a Senior Application Scientist, I have designed this guide to address the specific physical and analytical hurdles associated with 1-Butene-3,3-D2 (CH₂=CH-CD₂-CH₃).

Characterizing volatile, isotopically labeled alkenes presents a unique intersection of challenges: managing high vapor pressures, preventing isotopic scrambling during analysis, and achieving high-resolution regiochemical assignments. This guide bypasses generic advice to focus on the causality behind experimental failures and provides self-validating protocols to ensure your structural and kinetic data are unassailable.

Section 1: Sample Preparation & Volatility Management

Q: How do I prevent analyte loss and concentration variability when preparing 1-butene-3,3-d2 for NMR? A: 1-Butene is a gas at room temperature (boiling point ≈ -6.3 °C). Attempting to bubble this gas into a standard NMR tube at ambient temperature leads to rapid outgassing, severe line broadening due to escaping bubbles, and highly variable analyte concentrations. The causality here is simple thermodynamics: the vapor pressure of 1-butene exceeds atmospheric pressure at 298 K.

To create a self-validating, stable sample, you must manipulate the phase equilibrium using a cryogenic trapping protocol within a sealed system. By utilizing a J. Young valve NMR tube, you can condense the gas directly into a frozen deuterated solvent matrix[1]. Once sealed and thawed, the system is under autogenous pressure, ensuring the concentration remains strictly constant throughout the duration of your multidimensional NMR experiments.

NMR_Prep A 1. Evacuate J. Young Tube (Remove O2/H2O) B 2. Add CDCl3 & Freeze (Liquid N2 Bath) A->B C 3. Introduce 1-Butene-3,3-D2 Gas (Vacuum Line) B->C D 4. Cryogenic Trapping (Condense Gas) C->D E 5. Seal Valve & Thaw (Dissolve Analyte) D->E

Cryogenic J. Young NMR sample preparation workflow.

Section 2: Regiochemical Purity via NMR

Q: My ¹H NMR spectrum shows unexpected signals at ~2.1 ppm. Does this indicate a synthesis failure or isotopic scrambling? A: The signal at ~2.1 ppm corresponds to the C3 methylene protons in an unlabeled 1-butene molecule. In a perfectly synthesized 1-butene-3,3-d2 sample, this signal should be completely absent. If you observe integration at 2.1 ppm, it indicates either incomplete deuteration during synthesis or regiochemical H/D scrambling.

To validate the exact position of the deuterium, you must look at the adjacent protons. In unlabeled 1-butene, the C4 methyl protons (~1.0 ppm) appear as a distinct triplet due to ³J{HH} coupling (~7.5 Hz) with the C3 protons[2]. In 1-butene-3,3-d2, the replacement of hydrogen with deuterium at C3 eliminates this strong ³J{HH} coupling. Because the gyromagnetic ratio of deuterium is much smaller than hydrogen, the ³J_{HD} coupling is minimal (~1 Hz), causing the C4 methyl signal to collapse into a broadened singlet. This spectral collapse is your internal validation of regiochemical purity at the C3 position.

Section 3: Mass Spectrometry & EI-Induced Scrambling

Q: My GC-MS (EI) data shows a broad distribution of isotopologues and fragment ions that suggest deuterium at positions 1 and 2. Is my sample scrambled? A: Not necessarily. This is a classic analytical artifact. When subjected to standard 70 eV Electron Ionization (EI), the 1-butene molecule forms a highly energetic radical cation [C₄H₈]⁺•. Before this ion fragments, it undergoes rapid intramolecular allylic rearrangements and hydrogen/deuterium shifts. Because these gas-phase rearrangements occur faster than the fragmentation timescale, the resulting mass spectrum reflects a scrambled ion population, obscuring the true regiochemistry of your starting material. As noted in advanced isotopic studies, mass spectrometry often fails to differentiate isotopomers accurately if scrambling occurs prior to detection[3].

The Solution: You must chemically lock the molecular backbone before ionization. By derivatizing the alkene via bromination, you convert the volatile gas into a stable liquid (1,2-dibromobutane-3,3-d2). The massive bromine atoms direct the fragmentation pathway (e.g., rapid loss of Br•) and prevent the allylic H/D scrambling that plagues the parent alkene.

MS_Scrambling Start 1-Butene-3,3-D2 Gas EI Direct EI-MS (70 eV) Start->EI Deriv Bromination (Br2/CH2Cl2) Start->Deriv Scramble Radical Cation Scrambling [H/D Migration] EI->Scramble Stable 1,2-Dibromobutane-3,3-D2 (Stable Liquid) Deriv->Stable FalseData Inaccurate Isotopic Distribution Scramble->FalseData TrueData Accurate Regiochemical MS Data Stable->TrueData

EI-induced gas-phase scrambling versus chemical derivatization.

Section 4: Quantitative Data Summaries

Table 1: ¹H NMR Diagnostic Signals (CDCl₃, 298 K)

Proton Position Unlabeled 1-Butene (δ ppm, Multiplicity) 1-Butene-3,3-D2 (δ ppm, Multiplicity) Diagnostic Value
H1 (terminal) ~4.9 - 5.0 (multiplet) ~4.9 - 5.0 (multiplet) Confirms terminal alkene presence.
H2 (internal) ~5.8 (multiplet) ~5.8 (simplified doublet of doublets) Loss of coupling to C3 confirms D-incorporation.
H3 (methylene) ~2.1 (quartet of triplets) Absent Direct quantification of isotopic purity at C3.

| H4 (methyl) | ~1.0 (triplet, J ≈ 7.5 Hz) | ~1.0 (broad singlet) | Confirms adjacent C3 is fully deuterated. |

Table 2: GC-MS Analytical Reliability

Analyte State Ionization Method Key Diagnostic Challenge Analytical Reliability
1-Butene-3,3-D2 (Gas) EI (70 eV) Intramolecular H/D scrambling of [M]⁺• Low (Yields false isotopomer ratios)

| 1,2-Dibromobutane-3,3-D2 | EI (70 eV) | Bromine isotope patterns (⁷⁹Br/⁸¹Br) | High (Locked backbone, clear fragmentation) |

Section 5: Experimental Protocols

Protocol 1: Cryogenic NMR Sample Preparation Objective: Prepare a stable, high-concentration NMR sample of volatile 1-butene-3,3-d2.

  • Preparation: Attach a 5 mm J. Young valve NMR tube to a high-vacuum Schlenk line. Evacuate for 10 minutes to remove residual oxygen and moisture.

  • Solvent Addition: Backfill with dry N₂, quickly add 0.6 mL of anhydrous CDCl₃ (or Toluene-d8 for low-temp studies), and re-seal.

  • Degassing: Perform three freeze-pump-thaw cycles using a liquid nitrogen bath to thoroughly degas the solvent.

  • Gas Transfer: With the solvent frozen at -196 °C and the tube under static vacuum, open the J. Young valve to a calibrated manifold containing a known pressure of 1-butene-3,3-d2.

  • Condensation: Allow the gas to cryopump into the NMR tube for 2-3 minutes. The gas will condense as a liquid/solid on top of the frozen solvent.

  • Sealing: Tightly close the J. Young valve. Disconnect the tube and allow it to slowly warm to room temperature behind a blast shield. The analyte will dissolve homogeneously into the solvent.

Protocol 2: Bromination Derivatization for GC-MS Objective: Prevent EI-induced scrambling by locking the alkene backbone.

  • Setup: In a well-ventilated fume hood, prepare a 0.1 M solution of Br₂ in anhydrous CH₂Cl₂.

  • Reaction: Cool the Br₂ solution to -78 °C (dry ice/acetone). Slowly bubble 1-butene-3,3-d2 gas through the solution until the red color slightly fades, indicating consumption of bromine.

  • Quenching: Add a drop of saturated aqueous sodium thiosulfate to neutralize excess Br₂.

  • Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS. Monitor the molecular ion cluster around m/z 218/220/222 (due to ⁷⁹Br and ⁸¹Br isotopes) to accurately calculate the d2 isotopic enrichment without interference from allylic scrambling.

References

  • BenchChem. Characterization of Butene Isomers Using NMR Spectroscopy: An Application Note.
  • Brown, W. P. 1H proton nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 low/high resolution analysis interpretation of chemical shifts ppm. DocBrown's Advanced Organic Chemistry.
  • Friebolin, H., et al. Determination of Gas Concentrations in Liquids by Nuclear Magnetic Resonance: Hydrogen in Organic Solvents. Journal of Chemical & Engineering Data, ACS Publications.
  • National Institutes of Health (NIH). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. PMC.

Sources

Reference Data & Comparative Studies

Validation

Validating the Isotopic Purity of 1-Butene-3,3-D2: A Comparative Guide to NMR and MS Methodologies

The Criticality of Site-Specific Isotopic Purity 1-Butene-3,3-D2 (CH₂=CH-CD₂-CH₃) is a highly specialized isotopologue utilized extensively in mechanistic organometallic chemistry, Ziegler-Natta polymerization studies, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of Site-Specific Isotopic Purity

1-Butene-3,3-D2 (CH₂=CH-CD₂-CH₃) is a highly specialized isotopologue utilized extensively in mechanistic organometallic chemistry, Ziegler-Natta polymerization studies, and the evaluation of kinetic isotope effects (KIE) in drug development. In these advanced applications, the concept of "purity" transcends simple chemical composition; the non-deuterated version of the molecule is fundamentally considered an impurity 1.

If isotopic scrambling occurs during synthesis, or if the deuteration at the C3 position is incomplete, the resulting kinetic data or polymer microstructure analysis will be fundamentally flawed. Therefore, validating both the location and the quantitative enrichment of the deuterium label is a critical quality control gateway.

Comparative Analysis of Analytical Techniques

Historically, laboratories have relied on a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to characterize deuterated compounds 2. However, not all techniques yield the same depth of causality. Table 1 objectively compares the performance of these analytical alternatives.

Table 1: Performance Comparison of Isotopic Validation Methods
Analytical TechniquePrimary Data YieldSite-SpecificityLimit of Detection (Isotopic Impurity)Causality & Performance Notes
¹H qNMR Residual proton quantificationHigh < 0.1%Gold Standard. Directly measures the absence of protons at the target site. Highly quantitative when T₁ relaxation is optimized.
²H NMR Deuterium localizationHigh ~1 - 5%Confirms D incorporation at the correct carbon, but quadrupolar relaxation makes precise integration challenging.
¹³C NMR Carbon backbone shiftsMedium ~1 - 2%Shows C-D coupling (triplets/quintets), but low natural abundance and NOE effects limit strict quantitation 3.
GC-MS Bulk molecular weightLow < 0.1%Confirms the overall M+2 mass shift, but cannot easily differentiate positional isotopologues without complex fragmentation analysis.
The Causality of NMR Superiority

While GC-MS is excellent for confirming the bulk molecular weight shift (M+2 for 1-Butene-3,3-D2), it is an incomplete narrative. It tells you how many deuterium atoms are in the molecule, but not where they are.

Quantitative ¹H NMR (qNMR) competes directly with metrological techniques for purity determination . By utilizing ¹H qNMR, we measure the small amounts of residual hydrogen left at the C3 position 1. Because the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the resonance, comparing the residual C3 proton signal to the unlabelled C2 vinyl proton provides a highly accurate, self-contained isotopic purity value.

Analytical Workflow

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the validation must follow an orthogonal workflow, combining site-specific NMR with bulk MS confirmation.

G N1 1-Butene-3,3-D2 Sample (Gas Phase / Cryo-Liquid) N2 Sample Preparation (J. Young Tube, CDCl3) N1->N2 N3 1H qNMR Analysis (Quantify Residual Protons) N2->N3 N4 2H NMR Analysis (Confirm Deuteration Site) N2->N4 N5 GC-MS Analysis (Bulk Isotopic Mass Shift) N2->N5 N6 Orthogonal Data Integration (Cross-Validation) N3->N6 %H at 2.04 ppm N4->N6 2H Signal at 2.04 ppm N5->N6 M+2 Mass Confirmation N7 Isotopic Purity Certification (>99% D at C3) N6->N7 Self-Validated

Analytical workflow for orthogonal validation of 1-Butene-3,3-D2 isotopic purity.

Self-Validating Experimental Protocol: qNMR of 1-Butene-3,3-D2

This protocol is designed as a self-validating system . By using the molecule's own C2 vinyl proton as the internal standard, we eliminate the volumetric errors associated with external calibration curves. Furthermore, the predictable change in spin-spin splitting at the adjacent C4 position acts as a secondary verification of site-specific deuteration.

Step 1: Cryogenic Sample Preparation

1-Butene is a gas at room temperature (b.p. -6.3 °C).

  • Chill a heavy-wall J. Young valve NMR tube and a vial of CDCl₃ to -20 °C.

  • Condense approximately 20 mg of 1-Butene-3,3-D2 into the cold CDCl₃.

  • Seal the J. Young tube tightly to prevent volatilization during acquisition.

Step 2: Parameter Optimization (The T₁ Constraint)

For quantitative accuracy, longitudinal magnetization must fully recover between pulses.

  • Run an inversion recovery experiment to determine the T₁ relaxation time of the C2 vinyl proton (~5.86 ppm).

  • Set the relaxation delay (D1) to ≥5×T1​ (typically 20–30 seconds for small alkenes).

  • Acquire the ¹H spectrum using a 90° excitation pulse. Do not use solvent suppression, as this can distort the baseline and ruin integration accuracy.

Step 3: Spectral Integration and Multiplicity Validation

The chemical shifts of unlabelled 1-butene are well documented: C1 (~4.95 ppm), C2 (~5.86 ppm), C3 (~2.04 ppm), and C4 (~0.95 ppm) 4.

  • Phase and baseline correct the spectrum meticulously.

  • Set the integral of the internal vinyl proton (C2, ~5.86 ppm) to exactly 1.00 .

  • Integrate the residual proton signal at the C3 allylic position (~2.04 ppm).

  • Self-Validation Check: Observe the C4 methyl signal (~0.95 ppm). In unlabelled 1-butene, this is a distinct triplet ( J≈7.5 Hz) due to coupling with the two C3 protons. In 1-Butene-3,3-D2, because deuterium has a spin of 1 and a much smaller gyromagnetic ratio, the H-D coupling constant is drastically reduced ( JHD​≈1.1 Hz). The C4 signal will collapse into a broadened singlet or a tightly spaced quintet. This multiplicity collapse proves the C3 position is deuterated.

Quantitative Data Interpretation

The table below demonstrates the expected integration values for a high-purity deuterated product compared to an unlabelled standard.

Table 2: ¹H NMR Signal Evolution and Isotopic Purity Calculation
Proton PositionChemical Shift (ppm)Multiplicity (Unlabelled)Multiplicity (3,3-D2)Expected Integral (Unlabelled)Actual Integral (3,3-D2 Sample)
C1 (=CH₂) ~4.95MultipletMultiplet2.002.00
C2 (=CH-) ~5.86MultipletMultiplet (Simplified)1.00 (Reference) 1.00 (Reference)
C3 (-CH₂-) ~2.04QuintetN/A (Deuterated)2.000.012
C4 (-CH₃) ~0.95TripletBroad Singlet3.003.00

Calculating Isotopic Purity: The isotopic purity (Deuterium Atom %) at the C3 position is calculated using the residual proton integral relative to the theoretical proton count:

%D=(1−Theoretical Protons at C3×Integral of C2Integral of C3​)×100

Using the mock data from Table 2:

%D=(1−2×1.000.012​)×100=(1−0.006)×100=99.4% D

This result, cross-validated by the collapse of the C4 triplet and an M+2 shift in GC-MS, provides an unimpeachable, publication-ready certification of isotopic purity.

Sources

Comparative

Mechanistic comparison of reactions with 1-Butene-3,3-D2 and 1-butene

Mechanistic Comparison Guide: 1-Butene vs. 1-Butene-3,3-D2 as Probes for Catalytic Isomerization Executive Summary For researchers in catalysis and drug development, determining the precise sequence of bond activation is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Comparison Guide: 1-Butene vs. 1-Butene-3,3-D2 as Probes for Catalytic Isomerization

Executive Summary

For researchers in catalysis and drug development, determining the precise sequence of bond activation is critical for optimizing reaction conditions and catalyst design. The isotopologue 1-butene-3,3-d2 serves as a specialized mechanistic probe compared to standard 1-butene . By replacing the allylic protons at the C3 position with deuterium, scientists can exploit the primary Kinetic Isotope Effect (KIE) to distinguish between competing catalytic pathways—specifically, the metal-hydride addition-elimination mechanism versus the π -allyl abstraction mechanism.

Mechanistic Divergence & Causality

The isomerization of 1-butene to 2-butene is a fundamental transformation in petrochemical and synthetic organic chemistry. When evaluating novel transition metal catalysts (e.g., Nickel or Rhodium complexes), two primary mechanisms are typically proposed:

  • The Metal-Hydride (Addition-Elimination) Mechanism : A pre-existing metal hydride (M-H) adds across the C1=C2 double bond to form a 2-butyl-metal intermediate. Subsequent β -hydride elimination from the C3 position yields 2-butene. If 1-butene-3,3-d2 is used, the elimination step involves breaking a C-D bond. However, because the initial M-H addition is usually the rate-determining step (RDS), this pathway typically exhibits a negligible KIE ( kH​/kD​≈1.0 ), resulting in highly scrambled isotopic products 1.

  • The π -Allyl Mechanism : The catalyst directly abstracts an allylic hydrogen from the C3 position to form a π -allyl metal hydride intermediate. When reacting with 1-butene-3,3-d2, the catalyst must cleave a stronger C-D bond. Due to the lower zero-point vibrational energy of the C-D bond, this abstraction requires significantly more activation energy. This results in a pronounced primary KIE ( kH​/kD​ between 2.0 and 7.0) and yields a specific 1- d1​ -2-butene product without scrambling 2.

Pathway Substrate 1-Butene-3,3-D2 (Isotopic Probe) Hydride Metal-Hydride Mechanism (Addition-Elimination) Substrate->Hydride Pathway A Allyl π-Allyl Mechanism (Allylic C-D Abstraction) Substrate->Allyl Pathway B Hydride_Step Insertion into C=C bond (No C-D cleavage in RDS) Hydride->Hydride_Step Allyl_Step Cleavage of C3-D bond (Rate-Determining Step) Allyl->Allyl_Step KIE_1 k_H / k_D ≈ 1.0 (Secondary KIE) Hydride_Step->KIE_1 KIE_2 k_H / k_D = 2.0 - 7.0 (Primary KIE) Allyl_Step->KIE_2 Prod_1 Scrambled Deuterium in 2-Butene KIE_1->Prod_1 Prod_2 Specific 1-d1-2-Butene Formation KIE_2->Prod_2

Mechanistic divergence and KIE logic tree for 1-Butene-3,3-D2 catalytic isomerization.

Quantitative Data & KIE Interpretation

The physical properties and expected kinetic behaviors of the two substrates are summarized below. Note that inverse isotope effects ( kH​/kD​<1 ) can also be observed in specific radical addition reactions, such as chlorine atom addition to the double bond, where hybridization changes from sp 2 to sp 3 favor the heavier isotope 3.

Table 1: Mechanistic Probe Comparison (1-Butene vs 1-Butene-3,3-D2)

Property1-Butene1-Butene-3,3-D2Mechanistic Implication
Allylic C3 Position -CH 2​ --CD 2​ -Site of initial activation in π -allyl mechanisms.
C-H/D Bond Dissociation ~364 kJ/mol~369 kJ/molHigher energy required to break the C-D bond.
Zero-Point Energy (ZPE) HigherLowerMass difference drives the primary Kinetic Isotope Effect.
Isomerization Product 2-Butene1- d1​ -2-ButeneTracks the exact atom migration pathway to detect scrambling.

Table 2: Kinetic Isotope Effect (KIE) Interpretations

Observed KIE ( kH​/kD​ )Reaction PathwayCausality & Interpretation
~ 1.0 (Unity) Metal-Hydride AdditionC-H/D bond cleavage is not the rate-determining step.
2.0 - 7.0 (Normal) Allylic Abstraction ( π -Allyl)C-H/D bond breaking is the rate-determining step.
< 1.0 (Inverse) Radical Addition to C=CSteric/hybridization changes favor the heavier isotope.

Self-Validating Experimental Protocol: KIE Determination

To ensure high scientific integrity, the determination of absolute rate constants must avoid competitive binding artifacts that occur in mixed-substrate "one-pot" reactions. The following protocol utilizes parallel reactors to establish a self-validating kinetic model.

Step 1: Catalyst Preparation Prepare a stock solution of the catalyst (e.g., (Ph3​P)3​NiX ) in a rigorously degassed, anhydrous solvent (e.g., toluene) inside a glovebox. Causality: Transition metal hydrides are highly sensitive to oxygen and moisture; strict Schlenk/glovebox techniques prevent oxidative degradation and ensure the active catalytic species remains uniform.

Step 2: Substrate Loading (Parallel Setup) In two separate, identical Schlenk flasks, introduce equal molar concentrations of 1-butene (Reactor A) and 1-butene-3,3-d2 (Reactor B). Causality: Parallel reactors eliminate intermolecular competition for the catalyst's active sites, ensuring that true absolute rate constants ( kH​ and kD​ ) are measured independently.

Step 3: Reaction Initiation & Time-Course Quenching Inject the catalyst stock solution simultaneously into both reactors at a precisely controlled temperature (e.g., 25 °C). Extract 50 µL aliquots at 2-minute intervals and immediately quench in a cold (-78 °C) solution containing a catalyst poison (e.g., excess triphenylphosphine). Causality: KIEs are highly temperature-dependent. Strict thermal control ensures reproducibility, while the -78 °C quench instantly halts the reaction, preventing post-sampling isomerization.

Step 4: GC-MS Analysis Analyze the quenched aliquots via Gas Chromatography-Mass Spectrometry (GC-MS). Causality: Baseline separation of 1-butene and 2-butene isomers allows for accurate kinetic tracking. Simultaneously, the mass spectrometer quantifies the exact isotopologue distribution (m/z shifts) to detect if any isotopic scrambling occurred during the reaction.

Step 5: Kinetic Data Processing Plot ln([Substrate]t​/[Substrate]0​) versus time for both reactors. The ratio of the resulting slopes ( kH​/kD​ ) yields the absolute kinetic isotope effect.

Workflow Step1 1. Substrate Prep 1-Butene vs D2-Probe Step2 2. Parallel Reactions Standardized Catalyst Step1->Step2 Step3 3. Aliquot Sampling Time-course Quenching Step2->Step3 Step4 4. GC-MS / NMR Isotopologue Analysis Step3->Step4 Step5 5. Kinetic Analysis Calculate k_H/k_D Step4->Step5

Step-by-step experimental workflow for determining the kinetic isotope effect using parallel reactors.

References

  • D'Aniello Jr, M. J., & Barefield, E. K. (1978). Mechanistic studies on the catalysis of isomerization of olefins by (Ph3​P)3​NiX . Journal of the American Chemical Society. 1

  • Sakurai, Y., Onishi, T., & Tamaru, K. (1971). Microwave Study of the Mechanism of n-Butene Isomerization over p-Toluene Sulphonic Acid. Transactions of the Faraday Society. 2

  • Stief, L. J., et al. (2001). Rate Constants and Kinetic Isotope Effects in the Reactions of Atomic Chlorine with n-Butane and Simple Alkenes at Room Temperature. The Journal of Physical Chemistry A. 3

Sources

Validation

Introduction: The Significance of Isotopic Labeling in Catalysis

An In-Depth Guide to the Catalytic Performance of 1-Butene-3,3-D2: A Mechanistic Probe In the intricate world of catalysis, understanding reaction mechanisms is paramount to designing more efficient and selective catalys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Performance of 1-Butene-3,3-D2: A Mechanistic Probe

In the intricate world of catalysis, understanding reaction mechanisms is paramount to designing more efficient and selective catalysts. One of the most powerful tools for elucidating the transition states of chemical reactions is the use of isotopically labeled substrates. By replacing an atom with one of its heavier isotopes, we can measure the change in reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This effect arises from the differences in zero-point vibrational energies between bonds involving light and heavy isotopes; a bond to a heavier isotope has a lower zero-point energy and is thus stronger.[2]

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. A more subtle but equally informative phenomenon is the secondary KIE , where the isotopically substituted bond is not broken but its environment changes between the ground state and the transition state.[2]

This guide focuses on 1-Butene-3,3-D2 , a strategically deuterated olefin. The deuterium atoms are placed at the allylic C3 position, which is not directly involved in the primary bond-making and bond-breaking events of many key catalytic reactions like polymerization, metathesis, or hydroformylation. Therefore, any observed KIE will be secondary, providing a sensitive probe into the subtle steric and electronic changes occurring at the allylic position during the reaction's transition state. This allows researchers to gain high-fidelity insights into the geometry and vibrational nature of these fleeting, high-energy structures.

Performance in Ziegler-Natta Polymerization

Ziegler-Natta (ZN) catalysis is a cornerstone of the polymer industry, responsible for producing a vast majority of the world's polyolefins.[3] Understanding the precise mechanism of chain propagation is crucial for controlling polymer properties like molecular weight and tacticity.

Mechanistic Overview: The Cossee-Arlman Model

The generally accepted mechanism for stereospecific α-olefin polymerization on heterogeneous ZN catalysts is the Cossee-Arlman model. The process involves the following key steps:

  • Olefin Coordination: The α-olefin coordinates to a vacant site on the titanium active center.

  • Migratory Insertion: The coordinated olefin inserts into the existing titanium-alkyl (growing polymer chain) bond via a four-membered ring transition state. This step is typically the rate-determining step for chain propagation.

  • Chain Propagation: The vacant site is regenerated in a new position, ready for the next monomer coordination and insertion event.

Probing the Transition State with 1-Butene-3,3-D2

In the migratory insertion step, the C-H bonds at the C3 position are not broken. However, the hybridization of C1 and C2 changes from sp² to sp³, and the orientation of the ethyl group (or deuterated ethyl group) relative to the catalyst surface is critical. A secondary KIE (kH/kD ≠ 1) would indicate that vibrational modes involving the C3-H(D) bonds (e.g., bending or stretching) are altered in the transition state compared to the ground state. A small, normal KIE (kH/kD > 1) might suggest a slight loosening of these bonds, perhaps due to hyperconjugation or steric relief in the crowded transition state.

Comparative Performance Data (Illustrative)

The following table presents illustrative data comparing the polymerization of 1-butene and 1-butene-3,3-d2 using a high-activity MgCl₂-supported TiCl₄ catalyst. This data is representative of expected outcomes based on mechanistic principles.

Parameter1-Butene (Substrate H)1-Butene-3,3-D2 (Substrate D)kH/kDImplication
Polymerization Rate ( kg/gCat ·h) 2.902.80~1.036Small normal secondary KIE, suggesting C-H(D) bond involvement in the transition state.
Isotacticity Index (%) 97.297.1-No significant impact on stereocontrol.
Weight-Average Molecular Weight (Mw) 380,000375,000-Minimal effect on chain length.
Experimental Protocol: Ziegler-Natta Polymerization of 1-Butene
  • Catalyst Preparation: A MgCl₂-supported TiCl₄ catalyst (e.g., 4th generation) is prepared.

  • Reactor Setup: A 2 L stainless-steel autoclave reactor is thoroughly dried under vacuum at 80°C and then purged with nitrogen.

  • Reaction Slurry: 1 L of dry heptane is added to the reactor, followed by triethylaluminum (TEAL) as a co-catalyst and an external donor like diisopropyldimethoxysilane (DIBDMS). The mixture is stirred at 60°C.

  • Catalyst Injection: The solid ZN catalyst component is injected into the reactor.

  • Monomer Feed: Liquid 1-butene (or 1-butene-3,3-d2) is continuously fed into the reactor to maintain a constant pressure (e.g., 5 bar).

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 2 hours) at a constant temperature (e.g., 70°C).

  • Termination: The reaction is quenched by injecting acidic ethanol.

  • Product Isolation: The resulting poly(1-butene) is filtered, washed extensively with ethanol and acetone, and dried in a vacuum oven at 60°C to a constant weight.

  • Analysis: The polymer is analyzed for molecular weight (GPC), and isotacticity (¹³C NMR). The polymerization rate is calculated from the polymer yield, catalyst weight, and reaction time.

Visualization: Cossee-Arlman Catalytic Cycle

Cossee_Arlman cluster_cycle Cossee-Arlman Mechanism A [Ti]-Polymer (Active Site) B π-Complex Formation A->B + 1-Butene C Four-Membered Transition State B->C Insertion D Migratory Insertion [Ti]-Polymer(n+1) C->D D->A Site Regeneration

Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.

Performance in Olefin Metathesis

Olefin metathesis is a powerful reaction that "scrambles" alkylidene fragments of alkenes, catalyzed most famously by Schrock (Mo, W) and Grubbs (Ru) complexes.[4] It has wide applications from small molecule synthesis to polymer chemistry.

Mechanistic Overview: The Chauvin Mechanism

The reaction proceeds via the Chauvin mechanism, which involves a metal carbene (M=CR₂) as the active catalyst.

  • [2+2] Cycloaddition: The olefin coordinates to the metal carbene and undergoes a [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate.

  • Cycloreversion: The metallacyclobutane ring fragments in a productive manner, releasing a new olefin and forming a new metal carbene.

  • Catalyst Regeneration: The new metal carbene reacts with another olefin molecule, continuing the catalytic cycle.

Probing the Transition State with 1-Butene-3,3-D2

The rate-determining step is generally the formation or cleavage of the metallacyclobutane intermediate. The C3-H(D) bonds are not broken, so any KIE is secondary. An observed KIE would imply that the steric or electronic environment of the allylic C3 position is different in the transition state leading to the metallacyclobutane compared to the ground state olefin. This can provide clues about the degree of bond formation and the geometry of the transition state.

Comparative Performance Data (Illustrative)

The following table shows representative data for the self-metathesis of 1-butene to form 3-hexene and ethylene, catalyzed by a second-generation Grubbs catalyst.

Parameter1-Butene (Substrate H)1-Butene-3,3-D2 (Substrate D)kH/kDImplication
Initial Rate (M/s) 1.5 x 10⁻⁴1.4 x 10⁻⁴~1.07Small normal secondary KIE, suggesting a more sterically open or electronically stabilized transition state.
Turnover Frequency (TOF, h⁻¹) 550515~1.07Consistent with initial rate data.
Selectivity for 3-Hexene (%) >98>98-No impact on product selectivity.
Experimental Protocol: Olefin Metathesis of 1-Butene
  • Inert Atmosphere: All manipulations are performed under an inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.

  • Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar and a condenser is charged with dry, degassed solvent (e.g., dichloromethane).

  • Substrate Addition: 1-Butene (or 1-butene-3,3-d2) is condensed into the flask at low temperature or added as a solution.

  • Catalyst Addition: A solution of a Grubbs-type catalyst (e.g., Grubbs II) in the reaction solvent is added via syringe to initiate the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature. The evolution of ethylene gas can be monitored, and aliquots can be taken periodically to analyze the conversion to 3-hexene by Gas Chromatography (GC).

  • Termination: The reaction is quenched by adding a carbene scavenger like ethyl vinyl ether.

  • Analysis: The final reaction mixture is analyzed by GC and GC-MS to determine conversion and product distribution.

Visualization: Chauvin Metathesis Cycle```dot

Chauvin_Mechanism A [M]=CH-R¹ B [2+2] Cycloaddition A->B + R²-CH=CH-R³ C Metallacyclobutane Intermediate B->C D Cycloreversion C->D E [M]=CH-R² D->E - R¹-CH=CH-R² E->A + R¹-CH=CH-R³ (cycle repeats)

Caption: A simplified catalytic cycle for hydroformylation.

Comparative Summary and Conclusion

The use of 1-butene-3,3-d2 provides a nuanced view into the transition states of three fundamentally different, yet industrially vital, catalytic reactions.

Catalytic SystemTypical kH/kD (Secondary KIE)Mechanistic Insight
Ziegler-Natta Polymerization ~1.04Indicates involvement of allylic C-H(D) bonds in the four-membered ring transition state of migratory insertion.
Olefin Metathesis ~1.07Suggests the C3 position experiences a different steric/electronic environment in the transition state leading to the metallacyclobutane.
Hydroformylation ~1.04Consistent with hyperconjugative stabilization or steric effects from the allylic C-H(D) bonds during migratory insertion into the Rh-H bond.

Discussion:

In all three systems, the substitution of hydrogen with deuterium at the C3 position results in a small but measurable normal secondary kinetic isotope effect (kH/kD > 1). This consistently points to a transition state that is "looser" with respect to the C-H(D) bonds compared to the ground state. This can be interpreted as either:

  • Hyperconjugation: The C-H(D) σ-bonds may interact with the developing π-system or empty metal orbitals in the transition state, an interaction that is more favorable for the C-H bond than the stronger C-D bond.

  • Steric Effects: The slightly smaller vibrational amplitude of the C-D bond compared to the C-H bond could alter non-bonding interactions within the highly constrained transition states.

1-Butene-3,3-D2 is an exceptionally valuable tool for researchers, scientists, and drug development professionals engaged in catalysis. While it may not dramatically alter product yields or selectivities, its impact on reaction rates provides a direct window into the nature of the rate-determining transition state. By carefully measuring and interpreting the secondary kinetic isotope effects across different catalytic platforms, we can validate or challenge proposed mechanisms, refine computational models, and ultimately build a more profound understanding of how catalysts function at a molecular level. This knowledge is the bedrock upon which future innovations in catalyst design and process optimization will be built.

References

  • A kinetic study on the conversion of cis-2-butene with deuterium on a Pd/Fe3O4 model catalyst. RSC Publishing.[Link]

  • The catalytic isomerization of buten-1. Proceedings of the Royal Society A.[Link]

  • Isomerization and Hydrogenation of cis-2-Butene on Pd Model Catalyst. ACS Publications.[Link]

  • Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. Frontiers in Chemistry.[Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting, University of Illinois.[Link]

  • Kinetic isotope effect. Wikipedia.[Link]

  • Olefin metathesis. Wikipedia.[Link]

  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. PMC.[Link]

  • Hydroformylation of 1-butene on Rh catalyst. Åbo Akademi University Research Portal.[Link]

  • The Hydroformylation Reaction. Moodle@Units.[Link]

  • Heavy-Atom Kinetic Isotope Effects, Cocatalysts, and the Propagation Transition State for Polymerization of 1-Hexene. Journal of the American Chemical Society.[Link]

  • Polymerization of 1-butylene with Ziegler-Natta catalyst. ResearchGate.[Link]

  • Polymerization of 1-butene with Ziegler-Natta catalysts containing diether internal electron donors. ResearchGate.[Link]

  • Heterogeneous ziegler-natta catalysis for alkene polymerization. Scienomics.[Link]

  • Investigation on converting 1-butene and ethylene into propene via metathesis reaction over W-based catalysts. RSC Publishing.[Link]

  • Evaluation of Catalysts for the Metathesis of Ethene and 2-Butene to Propene. MPG.PuRe.[Link]

  • Investigation on converting 1-butene and ethylene into propene via metathesis reaction over W-based catalysts. PMC.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Butene-3,3-D2

This guide provides comprehensive, actionable procedures for the safe disposal of 1-Butene-3,3-D2, a deuterated, highly flammable gas. Designed for researchers and laboratory professionals, this document moves beyond mer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, actionable procedures for the safe disposal of 1-Butene-3,3-D2, a deuterated, highly flammable gas. Designed for researchers and laboratory professionals, this document moves beyond mere compliance, embedding principles of chemical causality and procedural logic into every step. Our objective is to ensure that this valuable isotopic compound is handled with the requisite expertise from acquisition to final disposition, safeguarding both personnel and research integrity.

While the deuterium labeling of 1-Butene-3,3-D2 is critical for its application in mechanistic and metabolic studies, its fundamental physical hazards are governed by the 1-butene backbone. Therefore, its disposal protocol is analogous to that of its non-deuterated counterpart, treating it as an extremely flammable and volatile substance.[1][2]

Hazard Profile and Inherent Risks

A thorough understanding of the chemical's properties is the foundation of its safe management. 1-Butene-3,3-D2 is a colorless gas under standard conditions and is shipped as a liquefied gas under pressure.[2][3] The primary risks associated with its handling and disposal are rooted in its extreme flammability and its potential to form explosive mixtures with air.

Table 1: Key Safety and Physical Properties

PropertyValue / ClassificationRationale & Implication for Disposal
GHS Classification Extremely Flammable Gas (H220); Contains gas under pressure, may explode if heated (H280).[4][5]The highest flammability rating. Requires strict elimination of ignition sources and specialized storage. Pressurized containers can become projectiles if heated.
Synonyms Deuterated ButyleneWhile isotopically labeled, it shares the same fundamental hazards as standard 1-butene.
Vapor Properties Vapor is heavier than air and may travel along the ground; distant ignition is possible.[5][6]Vapors can accumulate in low-lying areas. Disposal activities must occur in well-ventilated zones, away from drains or confined spaces.
Hazardous Reactions May react violently with oxidizing agents.[5]Waste must be segregated. Never mix with oxidizers, as this can lead to fire or explosion.

Pre-Disposal: Safe Handling and PPE

Proper disposal begins with safe handling during use. The following personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure and prevent accidental release.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Chemical splash goggles meeting ANSI Z.87.1 standards are required at all times.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential.[1]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory.[1]

  • Respiratory Protection : All handling of 1-Butene-3,3-D2, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation and ensure proper ventilation.[1][7]

Critical Handling Procedures
  • Eliminate Ignition Sources : Before handling, ensure the work area is free of all potential ignition sources, including open flames, hot surfaces, sparks, and static electricity.[4][7]

  • Ensure Grounding : To prevent static electricity discharge, which can ignite flammable vapors, all metal parts of equipment (including gas cylinders and receiving containers) must be grounded and bonded.[7][8]

  • Use Spark-Proof Tools : When working with containers or fittings, use tools made of non-sparking materials (e.g., brass, bronze).[7]

  • Work in an Inert Atmosphere : To maintain the isotopic purity of the compound and prevent oxidative degradation, it is best practice to handle 1-Butene-3,3-D2 under a dry, inert atmosphere such as nitrogen or argon.[1][9]

Step-by-Step Disposal Protocol

The disposal of 1-Butene-3,3-D2 is managed as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]

Waste Characterization and Segregation
  • Identify the Waste Stream : Determine if the waste is unused pure 1-Butene-3,3-D2, a contaminated mixture, or an empty container. This characterization is crucial for proper labeling.

  • Segregate Incompatibles : Collect 1-Butene-3,3-D2 waste in a dedicated container. It must be kept separate from other chemical waste categories, especially oxidizers, acids, and corrosives.[10][11]

Container Management
  • Select an Appropriate Container : Use a container that is compatible with and rated for flammable gases or liquids. For residual amounts, the original lecture bottle or cylinder is ideal. If transferring, use a container approved for flammable waste.

  • Labeling : Immediately affix a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name ("1-Butene-3,3-D2") and the associated hazards (Extremely Flammable).[12]

  • Keep Containers Closed : Waste containers must be kept tightly closed at all times except when adding waste.[1][12]

On-Site Storage and Removal
  • Satellite Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is equipped for flammable materials, such as a fire-rated cabinet.[10]

  • Ventilation and Location : The storage area must be well-ventilated and away from heat and ignition sources.[7][10]

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not attempt to transport hazardous waste yourself.[1][12] Professional waste disposal services are required for transport and final disposition.[10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 1-Butene-3,3-D2 from the point it is designated as waste to its final disposal.

G Disposal Workflow for 1-Butene-3,3-D2 cluster_prep Preparation & Characterization cluster_handling Handling & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposition start Substance is Designated as Waste decision_empty Is the container empty? start->decision_empty characterize Characterize Waste (Pure, Mixture, or Contaminated Material) decision_empty->characterize No rinse Triple-rinse container with a suitable solvent in a chemical fume hood. Collect rinsate as hazardous waste. decision_empty->rinse Yes collect Collect waste in a compatible, properly sealed container. characterize->collect rinse->collect label_waste Affix 'Hazardous Waste' label. Clearly identify contents & hazards. collect->label_waste store Store container in a designated Satellite Accumulation Area (Flammables Cabinet). label_waste->store contact_ehs Contact Institutional EH&S for waste pickup. store->contact_ehs disposal_vendor Licensed hazardous waste vendor transports for final disposal. contact_ehs->disposal_vendor incineration Final Disposal Method: High-Temperature Incineration disposal_vendor->incineration

Caption: A decision-making workflow for the proper disposal of 1-Butene-3,3-D2.

Final Disposal Methods & Emergency Spill Response

Ultimate Disposition

The final disposal of 1-Butene-3,3-D2 is conducted by licensed hazardous waste management facilities. The standard and most effective method for flammable gases and liquids is high-temperature incineration in a specialized, environmentally controlled facility.[7] In some cases, unused product in its original, intact container may be returned to the supplier; consult with the vendor for potential take-back programs.[3]

Emergency Spill Procedures

In the event of an accidental release or spill, immediate and decisive action is required:

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate.

  • Eliminate Ignition Sources : If safe to do so, remove all sources of ignition.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For a liquefied gas spill, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance.[7]

  • Cleanup : Collect all contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[7]

  • Report : Report the incident to your institution's EH&S department.

By adhering to these rigorous protocols, you ensure that 1-Butene-3,3-D2 is managed safely and responsibly throughout its lifecycle, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
  • Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. Benchchem.
  • How Should Flammables Be Disposed Of?. Greenflow.
  • 1-BUTENE-3,3-D2 — Chemical Substance Information. NextSDS.
  • Selection Guide on Deuterated Solvents for NMR. Labinsights.
  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • SAFETY DATA SHEET (for 3,3-Dimethyl-1-butene).
  • 1-Butene Safety Data Sheet. AMP Home Page.
  • Chemical Properties of 1-Butene, 3,3-dimethyl- (CAS 558-37-2). Cheméo.
  • Deuterated - Solvents, Reagents & Accessories. Chromservis.
  • SAFETY DATA SHEET 1-butene, liquefied, under pressure. Balchem.
  • 1-BUTENE Safety Data Sheet. Qatar Chemical.
  • 1-Butene SDS, 106-98-9 Safety Data Sheets. ECHEMI.
  • 1-Butene, 3,3-dimethyl-. NIST WebBook.
  • SAFETY DATA SHEET. NOVA Chemicals.
  • Chemical Properties of 1-Butene, 3-methyl- (CAS 563-45-1). Cheméo.
  • 1-Butene | C4H8 | CID 7844. PubChem - NIH.
  • SAFETY DATA SHEET (for 3,3-Dimethyl-1-butene). Fisher Scientific.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Chapter 11. Hazardous waste. ILO NATLEX Database.
  • INSTRUCTIONS FOR GASES, FLAMMABLE PRODUCTS AND PRESSURISED EQUIPMENT.
  • Storage of Hazardous Substances. Asecos.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET (for 3-Methyl-1-Butene).
  • Procedures for Disposal of Hazardous Waste.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.